1-Phenylbut-3-en-1-one
Description
Properties
IUPAC Name |
1-phenylbut-3-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8H,1,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYKDNCOQBBOST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
IUPAC name and CAS number for 1-Phenylbut-3-en-1-one
Common Name: Allyl Phenyl Ketone CAS Registry Number: 6249-80-5
Executive Summary & Chemical Identity
1-Phenylbut-3-en-1-one is a
Core Chemical Data
| Parameter | Specification |
| IUPAC Name | 1-Phenylbut-3-en-1-one |
| CAS Number | 6249-80-5 |
| Synonyms | Allyl phenyl ketone; 4-Phenyl-1-buten-4-one; Benzoylpropene |
| Molecular Formula | |
| Molecular Weight | 146.19 g/mol |
| SMILES | C=CCC(=O)C1=CC=CC=C1 |
| InChIKey | ZFYKDNCOQBBOST-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow oil |
Critical Distinction: Do not confuse with 1-Phenylbut-2-en-1-one (Conjugated enone) or 1-Phenylbut-3-en-2-one (Benzyl vinyl ketone).[1] The placement of the carbonyl relative to the alkene dictates the reactivity profile entirely.
Synthetic Methodology
Protocol: Grignard Addition to Benzonitrile
This method utilizes the lower reactivity of the intermediate magnesium imine salt to prevent double-addition (a common failure mode when using acid chlorides or esters).[1]
Reaction Scheme
-
Reagents: Benzonitrile (
), Allylmagnesium bromide ( in ), Dry THF. -
Intermediate: N-Metalloimine (stable in solution).
-
Hydrolysis: Acidic hydrolysis yields the ketone.
Step-by-Step Experimental Procedure
-
Inert Atmosphere Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.
-
Reagent Prep: Charge the flask with Benzonitrile (50 mmol) and anhydrous THF (100 mL). Cool to 0°C.
-
Addition: Add Allylmagnesium bromide (55 mmol, 1.1 equiv) dropwise over 30 minutes.
-
Scientist's Note: The exotherm must be controlled. If the internal temp rises >10°C, the formation of biphenyl byproducts increases.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. The solution will turn from clear to a cloudy yellow/brown suspension (Imine salt formation).
-
Hydrolysis (Critical Step): Cool back to 0°C. Quench slowly with 1M HCl (100 mL).
-
Mechanism: The imine (
) hydrolyzes to the ketone. -
Duration: Stir vigorously for 2 hours to ensure complete hydrolysis of the imine.
-
-
Workup: Extract with
(3x). Wash combined organics with saturated (to remove excess acid) and Brine. Dry over .[1] -
Purification: Distillation under reduced pressure is preferred over column chromatography to avoid silica-induced isomerization.
Reactivity Profile & Stability (The "Why")
The utility of 1-Phenylbut-3-en-1-one lies in its "Skipped" Conjugation . The methylene spacer (
Isomerization Risk (The Primary Failure Mode)
Under catalytic acidic or basic conditions, the
-
Target:
(Less Stable) -
Contaminant:
(Thermodynamic Sink)
Prevention Strategy:
-
Storage: Store at -20°C under Argon.
-
Chromatography: If using silica gel, neutralize it with 1%
to prevent acid-catalyzed migration on the column. -
Usage: Use immediately in subsequent steps (e.g., Ring-Closing Metathesis or Grubb's coupling).
Applications in Drug Development
This molecule is a "Linchpin" intermediate. It allows for the construction of heterocycles found in bioactive alkaloids.
-
Ring-Closing Metathesis (RCM): Reaction with another alkene followed by RCM yields cyclic enones (e.g., synthesis of 2-substituted cyclopentenones).[1]
-
Homo-Aldol Equivalents: The allyl group acts as a latent enolate.[1] Oxidative cleavage (Ozonolysis) yields 1,4-dicarbonyls, precursors to pyrroles and thiophenes.
References
-
PubChem. (2025).[1][2][3][4] 1-Phenylbut-3-en-1-one (Compound).[1][2][3][5][6][7][8] National Library of Medicine. [Link]
- Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Nitrile-Grignard additions).
- Trost, B. M. (1991). The Atom Economy—A Search for Synthetic Efficiency. Science.
Sources
- 1. 1-Phenyl-3-buten-1-ol | 936-58-3 | Benchchem [benchchem.com]
- 2. 1-Phenylbut-3-en-1-one | C10H10O | CID 11039804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Phenylbut-3-en-1-ol, (1S)- | C10H12O | CID 6993460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Phenyl-3-buten-2-one | C10H10O | CID 37734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-PHENYL-3-BUTEN-1-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-PHENYL-3-BUTEN-1-OL | 936-58-3 [chemicalbook.com]
- 7. 1-PHENYL-3-BUTEN-1-OL(80735-94-0) IR Spectrum [chemicalbook.com]
- 8. 1-Phenyl-3-buten-1-ol | CAS#:936-58-3 | Chemsrc [chemsrc.com]
Technical Guide: Reactivity and Stability of the Vinyl Ketone Group in 1-Phenylbut-3-en-1-one
The following technical guide provides an in-depth analysis of the reactivity and stability profile of 1-Phenylbut-3-en-1-one.
Executive Summary
1-Phenylbut-3-en-1-one (CAS: 6249-80-5), also known as allyl phenyl ketone, is structurally defined as a
This guide addresses the "vinyl ketone" reactivity as a latent property of 1-Phenylbut-3-en-1-one, detailing the thermodynamic drive toward conjugation, the subsequent Michael acceptor capabilities, and the requisite stability protocols to prevent uncontrolled polymerization or degradation.
Structural Analysis & Thermodynamic Landscape
The Allyl vs. Vinyl Distinctions
To understand the reactivity, one must distinguish between the kinetic product (the allyl ketone) and the thermodynamic product (the vinyl ketone).[2]
| Feature | 1-Phenylbut-3-en-1-one (Allyl Form) | 1-Phenylbut-2-en-1-one (Vinyl Form) |
| Structure | ||
| Classification | ||
| Conjugation | Disconnected (Carbonyl isolated from Alkene) | Fully Conjugated ( |
| Stability | Kinetically Stable (Isolated) | Thermodynamically Preferred ( |
| Key Reactivity | Isomerization, 1,2-Biradical Formation (Photo) | Michael Addition, Polymerization |
The Isomerization Pathway
The "vinyl ketone group" is generated in situ via prototropic migration.[2] The methylene protons (
Figure 1: Isomerization pathway converting the
Reactivity Profile
Latent Michael Acceptor Activity
While 1-Phenylbut-3-en-1-one is not an electrophile at the
-
Mechanism: The nucleophile does not attack the allyl group directly.[2] It waits for the equilibrium concentration of the vinyl form to rise, then traps it irreversibly.[2]
-
Implication for Drug Development: Compounds containing this moiety may show time-dependent toxicity or covalent binding to cysteine residues in vivo due to metabolic or environmental isomerization.
Photochemical Reactivity (Norrish & Biradicals)
Unlike simple vinyl ketones which often undergo dimerization, 1-Phenylbut-3-en-1-one exhibits unique photochemistry due to the non-conjugated alkene.
-
Triplet 1,2-Biradicals: Upon UV irradiation (308 nm), the carbonyl triplet state can sensitize the alkene intramolecularly, leading to a triplet 1,2-biradical intermediate rather than direct cis-trans isomerization or [2+2] cycloaddition.[2]
-
Stability Implication: Samples must be stored in amber vials to prevent light-induced degradation or radical-initiated cross-linking.
Stability and Handling Protocols
Chemical Stability Risks[2]
-
Base Sensitivity: Highly sensitive.[2] Exposure to
accelerates isomerization to the conjugated form within minutes.[2] -
Polymerization: The isomerized vinyl ketone (1-phenylbut-2-en-1-one) is prone to radical polymerization. Pure 1-Phenylbut-3-en-1-one is relatively stable against polymerization unless it isomerizes first.
-
Oxidation: The methylene group is susceptible to autoxidation, leading to peroxides which can initiate radical chains.[2]
Stabilization Strategy
To maintain the integrity of the vinyl ketone group (or prevent its premature formation), the following system is required:
| Parameter | Specification | Rationale |
| Storage Temp | -20°C | Slows kinetic rate of prototropic shift. |
| Atmosphere | Argon/Nitrogen | Prevents autoxidation of the activated methylene.[2] |
| Additives | 10-50 ppm BHT or Hydroquinone | Scavenges radicals if isomerization occurs. |
| Acidity | Neutral to slightly acidic (pH 5-6) | Avoids base-catalyzed isomerization. |
Experimental Protocols
Protocol: Monitoring Isomerization via 1H-NMR
This protocol validates the stability of the allyl group and detects the onset of vinyl ketone formation.[2]
Materials:
-
Analyte: 1-Phenylbut-3-en-1-one (approx. 10 mg)
-
Solvent:
(Neutralized by filtration through basic alumina if acidic impurities are suspected, or used directly if checking bulk stability).[2] -
Standard: 1,3,5-Trimethoxybenzene (Internal Standard).[2]
Methodology:
-
Baseline Scan: Dissolve analyte in
.[2] Acquire 1H-NMR (400 MHz+). -
Key Signals to Monitor:
-
Allyl Form: Doublet at
ppm ( ) and multiplet at ppm ( ). -
Vinyl Form (Isomer): Doublet at
ppm (Vinyl ) and Methyl doublet at ppm.[2]
-
-
Stress Test (Optional): Add 1
L of to the NMR tube.[2] Monitor scans every 15 minutes.-
Expectation: Rapid disappearance of the doublet at 3.8 ppm and emergence of the methyl doublet at 1.9 ppm.[2]
-
Protocol: Synthesis via Friedel-Crafts Allylation
If synthesizing fresh material to ensure absence of the conjugated isomer.
-
Reagents: Benzene (Solvent/Reactant), Allylacetyl chloride (or 3-butenoic acid chloride),
.[2] -
Procedure:
-
Purification: Silica gel chromatography using Hexane/EtOAc. Crucial: Use silica neutralized with 1%
only if the compound is acid-sensitive, but for this specific ketone, neutral silica is preferred to avoid base-catalyzed isomerization.
Mechanistic Visualization
The following diagram illustrates the divergence in reactivity based on environmental conditions (pH and Light).
Figure 2: Divergent reactivity pathways.[2] The "Vinyl Ketone" reactivity is accessed exclusively through the Base Catalysis branch.[2]
References
-
Formation and Direct Detection of Non-Conjugated Triplet 1,2-Biradical
-Vinylarylketone Source: Australian Journal of Chemistry URL:[2][Link] Context: Establishes the photophysical properties and lack of conjugation in the ground state.[2] -
C(alkyl)–C(vinyl) bond cleavage enabled by Retro-Pallada-Diels-Alder reaction Source: Nature Communications (via NIH/PMC) URL:[2][Link] Context: Demonstrates the utility of 1-Phenylbut-3-en-1-one as a substrate in transition-metal catalysis and its structural integrity.
-
Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations Source: Organic & Biomolecular Chemistry URL:[Link] Context: Provides the theoretical framework for the reactivity of the isomerized vinyl ketone form (crotonophenone derivatives) with glutathione.[2]
-
Controlled photodegradation of phenyl vinyl ketone polymers Source: Polymer Chemistry (RSC) URL:[2][Link] Context: Discusses the polymerization and degradation of the related Phenyl Vinyl Ketone, relevant if the allyl ketone isomerizes and polymerizes.
Sources
Technical Guide: Discovery and History of 1-Phenylbut-3-en-1-one Synthesis
[1]
Executive Summary & Molecule Profile
1-Phenylbut-3-en-1-one (CAS: 6249-80-5), historically known as Allyl Phenyl Ketone , represents a critical scaffold in organic synthesis.[1][2] Unlike its conjugated isomer (crotophenone), this
This guide analyzes the evolution of its synthesis—from early stoichiometric organometallic methods to modern transition-metal-catalyzed cross-couplings—providing researchers with field-validated protocols and mechanistic insights.[1]
| Property | Data |
| IUPAC Name | 1-Phenylbut-3-en-1-one |
| Common Name | Allyl Phenyl Ketone |
| Molecular Formula | C₁₀H₁₀O |
| MW | 146.19 g/mol |
| Key Reactivity | Nucleophilic addition (carbonyl), Electrophilic addition (alkene), Isomerization to |
Historical Genesis & Mechanistic Evolution[1]
The synthesis of 1-phenylbut-3-en-1-one traces the trajectory of modern organic chemistry, evolving from the "brute force" reactivity of early organometallics to the precision of palladium catalysis.[1]
The Classical Era: Grignard Chemistry (Early 1900s)
The earliest and most robust route to allyl phenyl ketone emerged from the work of Victor Grignard. While the reaction of allylmagnesium bromide with benzaldehyde yields the alcohol (1-phenylbut-3-en-1-ol), the direct synthesis of the ketone required the reaction with benzonitrile .[1] This method remains a staple due to the stability of the intermediate imine salt, which prevents over-addition of the Grignard reagent—a common pitfall with acid chlorides.
The Catalytic Era: Stille Coupling (1977)
In 1977, Masanori Kosugi and Toshihiko Migita reported a breakthrough in the Bull. Chem. Soc. Jpn., demonstrating that allyltributyltin could couple with benzoyl chloride in the presence of a palladium catalyst. This work laid the foundation for what John K. Stille would later popularize as the Stille Coupling . This method offered mild conditions, tolerating functional groups incompatible with Grignard reagents.
Mechanistic Pathways Visualization
The following diagram illustrates the three primary synthetic pathways: the Grignard addition to nitrile (Route A), the Oxidation of the homoallylic alcohol (Route B), and the Stille Cross-Coupling (Route C).
Figure 1: Comparative mechanistic pathways for the synthesis of 1-Phenylbut-3-en-1-one.
Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, two distinct protocols are provided. Protocol A is recommended for scale-up and cost-efficiency, while Protocol B is superior for substrate tolerance in complex molecule synthesis.[1]
Protocol A: The Nitrile Addition (Grignard Route)
Best for: Large-scale preparation, cost-efficiency, and avoiding toxic tin byproducts.
Reagents:
-
Benzonitrile (10.3 g, 100 mmol)
-
Allylmagnesium bromide (1.0 M in Et₂O, 110 mL, 110 mmol)
-
Anhydrous Diethyl Ether or THF[3]
-
HCl (1M aqueous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain an inert atmosphere (N₂ or Ar).[1]
-
Addition: Charge the flask with Benzonitrile (100 mmol) and 50 mL of anhydrous ether. Cool to 0°C.[1]
-
Grignard Addition: Transfer the Allylmagnesium bromide solution to the addition funnel. Add dropwise over 30 minutes. Observation: The solution will likely turn turbid or yellow as the imine salt precipitates.
-
Reflux: Once addition is complete, remove the ice bath and heat to a gentle reflux for 3–4 hours to ensure complete conversion of the nitrile.
-
Hydrolysis (Critical Step): Cool the mixture back to 0°C. Carefully quench with 1M HCl (150 mL). Caution: Exothermic reaction.
-
Hydrolysis Phase 2: Stir the biphasic mixture vigorously at room temperature for 2 hours (or warm slightly to 40°C) to hydrolyze the imine (Ph-C(=NMgBr)-Allyl) to the ketone.
-
Workup: Separate the organic layer.[1][3] Extract the aqueous layer with ether (2 x 50 mL). Combine organics, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Distillation under reduced pressure (bp ~115°C at 15 mmHg) or flash chromatography (Hexanes/EtOAc 95:5).
Protocol B: The Stille Cross-Coupling
Best for: Late-stage functionalization, mild conditions.
Reagents:
-
Benzoyl Chloride (1.40 g, 10 mmol)
-
Allyltributyltin (3.64 g, 11 mmol)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (115 mg, 1 mol%)
-
Toluene (anhydrous, degassed)
Step-by-Step Methodology:
-
Setup: In a glovebox or under strict Argon flow, charge a Schlenk flask with Benzoyl Chloride, Allyltributyltin, and Toluene (20 mL).
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst quickly to minimize air exposure. The solution typically turns yellow/orange.[1]
-
Reaction: Seal the flask and heat to 100°C for 2–4 hours. Monitor by TLC (disappearance of acid chloride).[1]
-
Workup: Cool to room temperature. Dilute with ether and add aqueous KF (Potassium Fluoride) solution.[1] Stir vigorously for 30 minutes. Reasoning: KF precipitates the toxic tributyltin byproduct as insoluble Bu₃SnF, facilitating removal.
-
Filtration: Filter the resulting white precipitate through a pad of Celite.
-
Purification: Concentrate the filtrate and purify via silica gel chromatography.
Comparative Analysis & Data
| Metric | Route A: Grignard (Nitrile) | Route B: Stille Coupling | Route C: Alcohol Oxidation |
| Atom Economy | High | Low (Stoichiometric Tin waste) | Moderate (Oxidant waste) |
| Yield (Typical) | 65–80% | 85–95% | 70–85% (2 steps) |
| Reagent Cost | Low | High (Tin & Pd catalyst) | Low |
| Toxicity | Low (Ether/Mg) | High (Organotin is neurotoxic) | Variable (Cr(VI) vs DMP) |
| Scalability | Excellent | Poor (Tin removal is difficult) | Good |
Stability Note: Isomerization
Researchers must be aware that 1-phenylbut-3-en-1-one is prone to acid- or base-catalyzed isomerization to the thermodynamically more stable conjugated isomer, 1-phenylbut-2-en-1-one (Crotophenone) .[1]
-
Avoid: Prolonged exposure to strong acids or bases during workup.[1]
-
Storage: Store at 4°C, preferably stabilized or under inert gas.
References
-
Kosugi, M., Shimizu, Y., & Migita, T. (1977). Reaction of organic halides with organotin compounds catalyzed by palladium complexes.[1][4][5][6] Bulletin of the Chemical Society of Japan, 50(11), 3010.
-
Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society, 100(11), 3636-3638.
-
Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.[1] (Foundational text on Nitrile-Grignard additions).
- Trost, B. M., & Verhoeven, T. R. (1982). Allylic Alkylation. Comprehensive Organometallic Chemistry, 8, 799. (Context on allyl reactivity).
-
PubChem. (n.d.).[1][7][8][9] 1-Phenylbut-3-en-1-one Compound Summary. National Center for Biotechnology Information.[1]
Sources
- 1. 1-Phenylbut-3-en-1-ol, (1S)- | C10H12O | CID 6993460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 6249-80-5: 3-Buten-1-one,1-phenyl- | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. (3-Methylbut-1-EN-1-YL)benzene | C11H14 | CID 11029977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-[(1R)-1-phenylbut-3-enyl]benzamide | C17H17NO | CID 40521401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Phenylbut-3-en-1-one | C10H10O | CID 11039804 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of 1-Phenylbut-3-en-1-one in common organic solvents
An In-depth Technical Guide to the Solubility of 1-Phenylbut-3-en-1-one in Common Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Phenylbut-3-en-1-one (Vinylacetophenone). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary to explore the underlying physicochemical principles that govern the solubility of this compound. We will examine its molecular structure, predict its behavior in a range of common organic solvents, and provide a detailed, field-proven protocol for the empirical determination of its solubility. This guide is structured to provide not only data but also a foundational understanding of the causal factors influencing solubility, thereby empowering scientists to make informed decisions in experimental design, formulation, and purification processes.
Introduction: The Significance of 1-Phenylbut-3-en-1-one and its Solubility
1-Phenylbut-3-en-1-one, a vinylogous analog of acetophenone, is an unsaturated ketone with a molecular structure that presents unique opportunities and challenges in synthetic and medicinal chemistry. Its conjugated system, comprising a phenyl ring, a carbonyl group, and a vinyl group, makes it a valuable precursor for a variety of chemical transformations.
Understanding the solubility of this compound is a critical first step in its application. Solubility dictates the choice of reaction media, influences reaction kinetics, is fundamental to purification techniques like recrystallization and chromatography, and is a cornerstone of formulation for biological screening and drug delivery. An imprecise understanding of solubility can lead to failed experiments, impure products, and unreliable bioassay results. This guide provides the necessary theoretical framework and practical methodologies to master the solubility profile of 1-Phenylbut-3-en-1-one.
Physicochemical Profile and Structural Analysis
To understand the solubility of 1-Phenylbut-3-en-1-one, we must first analyze its molecular properties. The structure dictates its interaction with solvent molecules.
-
Molecular Formula: C₁₀H₁₀O[1]
-
Molecular Weight: 146.19 g/mol [1]
-
Structure: The molecule consists of a nonpolar phenyl group and a butene chain, coupled with a polar carbonyl (C=O) group.
-
Polarity: The key to its solubility lies in the balance between its components. The phenyl ring and the hydrocarbon chain are hydrophobic (nonpolar), while the ketone's carbonyl group introduces significant polarity and a site for dipole-dipole interactions. The molecule lacks hydroxyl (-OH) or amine (-NH) groups, meaning it cannot act as a hydrogen bond donor, though the carbonyl oxygen can act as a hydrogen bond acceptor.[2]
-
Analogs: Its structure is related to chalcone (1,3-diphenylprop-2-en-1-one), which is known to be generally soluble in organic solvents like ethanol, acetone, and dichloromethane but insoluble in water.[3] This provides a strong basis for predicting the behavior of 1-Phenylbut-3-en-1-one.
The presence of ten carbon atoms for a single primary polar group suggests that the nonpolar character will dominate, predicting poor solubility in highly polar solvents like water.[2]
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the guiding tenet for predicting solubility. This means that solvents with a polarity similar to the solute are most effective at dissolving it.
Factors Influencing the Solubility of 1-Phenylbut-3-en-1-one
The interplay between the solute's structural features and the solvent's properties determines the extent of solubility. This relationship is visualized in the diagram below.
Caption: Step-by-step workflow for the gravimetric determination of solubility.
Step-by-Step Methodology:
-
Preparation: To a 20 mL glass scintillation vial, add approximately 5 mL of the chosen solvent. Record the exact volume. Add an excess amount of 1-Phenylbut-3-en-1-one (e.g., 500 mg) to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is essential.
-
Equilibration: Securely cap the vial. Place it in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Allow the mixture to equilibrate for at least 24 hours to ensure the solution is fully saturated. [4]3. Phase Separation: After equilibration, remove the vial and allow it to stand undisturbed in the temperature bath for at least 2 hours, permitting the excess solid to settle completely.
-
Sampling: Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant using a volumetric pipette. To avoid drawing up solid particles, keep the pipette tip well above the settled solid.
-
Filtration: Immediately pass the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed (to ± 0.1 mg) evaporating dish or vial. This step is critical to remove any microscopic undissolved particles.
-
Solvent Removal: Place the evaporating dish in a vacuum oven or use a gentle stream of nitrogen to slowly evaporate the solvent completely. Avoid excessive heat, which could sublime the solid.
-
Final Weighing: Once the solute is completely dry (constant weight), reweigh the evaporating dish. The difference between the final and initial weight is the mass of 1-Phenylbut-3-en-1-one that was dissolved in the aliquot of the solvent.
-
Calculation:
-
Solubility ( g/100 mL): (Mass of residue (g) / Volume of aliquot (mL)) * 100
-
Solubility (mol/L): (Mass of residue (g) / Molecular Weight (146.19 g/mol )) / Volume of aliquot (L)
-
-
Trustworthiness Check: Repeat the experiment in triplicate to ensure the results are reproducible. The standard deviation of the measurements should be acceptably low.
Conclusion
While specific quantitative solubility data for 1-Phenylbut-3-en-1-one is not prevalent in public literature, a robust and scientifically sound prediction of its behavior can be made through analysis of its molecular structure and comparison with known analogs. This guide establishes that 1-Phenylbut-3-en-1-one is expected to be highly soluble in common polar aprotic and nonpolar organic solvents and poorly soluble in water. This profile is a direct consequence of the interplay between its polar carbonyl group and its dominant nonpolar hydrocarbon framework. For researchers requiring precise quantitative data for applications such as formulation or process chemistry, the detailed gravimetric protocol provided offers a reliable and trustworthy method for empirical determination.
References
- Solubility of Things. (n.d.). Chalcone.
- Benchchem. (n.d.). 1-Phenyl-3-buten-1-ol | 936-58-3.
- ResearchGate. (2017). Which is the best solvent that has zero percent solubility for chalcone crystals other than water?.
- ChemicalBook. (2026). 1-PHENYL-3-BUTEN-1-OL | 936-58-3.
- ResearchGate. (2015). (PDF) Chalcones: A Solubility Study at Different Temperatures.
-
PubChem. (n.d.). 1-Phenylbut-3-en-1-one. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). 1-Phenylbut-3-en-1-ol. Retrieved February 4, 2026, from [Link]
-
Chemsrc. (n.d.). 1-Phenyl-3-buten-1-ol | CAS#:936-58-3. Retrieved February 4, 2026, from [Link]
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A Technical Guide to the Biological Activities of 1-Phenylbut-3-en-1-one Derivatives: Mechanisms, Applications, and Methodologies
Abstract
Derivatives of 1-phenylbut-3-en-1-one, a core structure within the broader class of compounds known as chalcones, represent a privileged scaffold in medicinal chemistry. Characterized by an α,β-unsaturated ketone system, these molecules are adept at interacting with a multitude of biological targets, primarily through Michael-type addition reactions with nucleophilic residues like cysteine. This reactivity underpins a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of these derivatives. We will dissect the causality behind their biological functions, from the inhibition of tubulin polymerization in cancer cells to the suppression of key inflammatory mediators like the NLRP3 inflammasome. Furthermore, this document furnishes detailed, field-proven experimental protocols for the evaluation of these activities, offering a validated framework for researchers in the field. The synthesis of technical data, mechanistic insights, and practical methodologies is intended to empower drug discovery and development professionals to effectively harness the therapeutic promise of this versatile chemical class.
The Chalcone Backbone: A Foundation for Diverse Bioactivity
The compound 1-phenylbut-3-en-1-one is a fundamental example of a chalcone, a class of natural and synthetic compounds belonging to the flavonoid family.[1][2] The defining feature of this scaffold is the 1,3-diaryl-2-propen-1-one framework, which consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1] This extended conjugate system is not merely a structural linker; it is the electrochemical engine driving the molecule's biological prowess. The electron-withdrawing effect of the carbonyl group renders the β-carbon electrophilic, making it a prime target for nucleophilic attack by biological macromolecules, particularly the thiol groups of cysteine residues in proteins and enzymes.[1] This covalent interaction, known as a Michael addition, is a recurring theme responsible for many of the observed biological effects.[1]
The synthetic accessibility of chalcones, most commonly via the Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde, allows for the systematic modification of both aromatic rings.[3][4] This ease of synthesis facilitates the exploration of structure-activity relationships (SAR), enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5]
General Synthesis: Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a robust and versatile method for preparing chalcone derivatives. The reaction involves the base-catalyzed condensation of an acetophenone derivative with a benzaldehyde derivative, followed by dehydration to yield the characteristic α,β-unsaturated ketone.
Caption: General workflow for the synthesis of chalcone derivatives via Claisen-Schmidt condensation.
Anticancer Activity: A Multi-Targeted Assault on Malignancy
Chalcone derivatives have emerged as formidable anticancer agents due to their ability to modulate numerous targets and pathways critical for cancer cell survival and proliferation.[2][4][6] Their mechanism of action is not monolithic but rather a coordinated attack on several fronts, including the cytoskeleton, cell cycle regulation, and key signaling proteins.
Core Anticancer Mechanisms
-
Tubulin Polymerization Inhibition: A primary mechanism of action for many potent chalcone derivatives is the disruption of microtubule dynamics.[2] Microtubules are essential for forming the mitotic spindle during cell division. By binding to tubulin, often through covalent interaction with cysteine residues, these compounds inhibit its polymerization into functional microtubules.[2] This interference blocks the cell cycle in the G2/M phase, preventing mitosis and ultimately triggering apoptosis (programmed cell death).[2][7] The presence of a trimethoxyphenyl group on one of the aromatic rings has been shown to be particularly favorable for this antimitotic activity.[2]
-
Induction of Apoptosis: Beyond mitotic arrest, chalcones can induce apoptosis by suppressing key survival proteins. For instance, some derivatives have been shown to suppress Specificity Protein 1 (Sp1), a transcription factor that regulates the expression of anti-apoptotic genes, in breast cancer cells.[2] They can also activate caspase-dependent apoptotic pathways.[2]
-
Modulation of Signaling Pathways: Chalcone derivatives act on a variety of signaling targets. They can inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR), and down-regulate Vascular Endothelial Growth Factor (VEGF), which is crucial for tumor angiogenesis.[2] Furthermore, they can target and inhibit the transcription factor Nuclear Factor-κB (NF-κB), which controls the expression of genes involved in inflammation, cell survival, and proliferation.[2]
Caption: Key anticancer mechanisms of chalcone derivatives targeting mitosis and survival signaling.
Quantitative Data: Cytotoxic Activity
The anticancer potential of novel compounds is initially quantified by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5a | Breast (MCF-7) | 7.87 ± 2.54 | [4] |
| Compound 5b | Breast (MCF-7) | 4.05 ± 0.96 | [4] |
| Compound 9a | Colon (HCT-116) | 17.14 ± 0.66 | [4] |
| Compound 10a | Various (5 lines) | 0.026 - 0.035 | [7] |
| Compound A14 | Breast (MCF-7) | < 10.63 | [8] |
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9][10] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the chalcone derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24-72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases of living cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a driver of numerous diseases. Chalcone derivatives exhibit potent anti-inflammatory properties by targeting key components of the inflammatory response.[11][12]
Core Anti-inflammatory Mechanisms
-
Inhibition of Inflammatory Enzymes: Chalcones can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[12]
-
Suppression of Inflammatory Mediators: A significant mechanism is the suppression of nitric oxide (NO) production.[11] While NO has physiological roles, its overproduction by inducible nitric oxide synthase (iNOS) during inflammation contributes to tissue damage. Chalcones effectively inhibit NO formation in activated macrophages and microglial cells.[11]
-
NLRP3 Inflammasome Inhibition: More recently, chalcone derivatives have been identified as potent inhibitors of the NLRP3 inflammasome.[13] The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death called pyroptosis.[13] By directly targeting the NLRP3 protein, these derivatives can block inflammasome assembly and subsequent downstream inflammatory events, making them highly promising for treating inflammatory conditions like colitis.[13]
Caption: Anti-inflammatory action of chalcones via inhibition of the NLRP3 inflammasome and iNOS.
Quantitative Data: Anti-inflammatory Efficacy
| Compound ID | Assay | Activity | Reference |
| Compound 11 | NO Formation (N9 cells) | IC50 = 0.7 ± 0.06 µM | [11] |
| Compound 7 | Carrageenan Paw Edema | 62.79% inhibition | [14] |
| Ibuprofen (Std.) | Carrageenan Paw Edema | 72.88% inhibition | [14] |
| Compound F14 | IL-1β Secretion (BMDM) | IC50 = 0.74 µM | [13] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classic in vivo model for evaluating acute anti-inflammatory activity.[14][15][16] The injection of carrageenan, a phlogistic agent, into the paw induces a biphasic inflammatory response characterized by edema (swelling).
-
Animal Acclimation: Use male Wistar rats or Swiss albino mice.[17] Acclimate the animals for at least one week under standard laboratory conditions with free access to food and water.[17]
-
Grouping and Fasting: Divide animals into groups (n=6): Vehicle control, standard drug (e.g., Ibuprofen), and test groups (different doses of the chalcone derivative). Fast the animals overnight before the experiment.
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume or thickness immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or digital calipers.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Antimicrobial Activity: A Broad-Spectrum Defense
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[18] 1-Phenylbut-3-en-1-one derivatives have demonstrated significant activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[5][18]
Core Antimicrobial Mechanisms
The primary antimicrobial mechanism is believed to be the disruption of microbial cellular processes through the reactive α,β-unsaturated ketone moiety.[19]
-
Membrane Disruption: Chalcones can interact with and disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.[19][20]
-
Enzyme Inhibition: The electrophilic nature of the chalcone scaffold allows it to react with nucleophilic residues (like cysteine) in essential microbial enzymes.[1] This can inhibit key metabolic pathways, such as the biosynthesis of amino sugars required for cell wall formation by targeting enzymes like glucosamine-6-phosphate synthase.[19]
-
DNA Gyrase Inhibition: Some derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for controlling the topological state of DNA during replication and transcription.[19]
Quantitative Data: Antimicrobial Potency
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class/ID | Microorganism | Activity (MIC or Inhibition Zone) | Reference |
| Tricyclic Flavonoids | Staphylococcus aureus | Inhibition zone up to 23 mm | [18] |
| Tricyclic Flavonoids (5c, 5e, 5f) | Candida parapsilosis | Inhibition zone ~17 mm | [18] |
| Chalcone Derivatives (6a-g) | Staphylococcus aureus | MIC = 0.4 - 0.6 mg/mL | [19] |
| Chalcone Derivatives (6a-g) | Bacillus subtilis | MIC = 0.4 - 0.6 mg/mL | [19] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standardized and efficient way to determine the MIC of a compound against various microorganisms.
-
Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) in an appropriate broth medium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the chalcone derivative in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi). The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density with a plate reader.
Conclusion and Future Perspectives
The 1-phenylbut-3-en-1-one scaffold, a cornerstone of the chalcone family, is a remarkably versatile platform for the development of new therapeutic agents. The presence of the α,β-unsaturated ketone system confers a broad range of biological activities, enabling these compounds to engage with multiple targets implicated in cancer, inflammation, and microbial infections. The ease of their synthesis allows for extensive structural diversification, providing a clear path for optimizing potency and selectivity while minimizing off-target effects.
Future research should focus on several key areas:
-
Mechanism-Driven Design: Synthesizing novel derivatives with modifications specifically designed to enhance interaction with validated targets like tubulin, NLRP3, or specific microbial enzymes.
-
Hybrid Molecules: Creating hybrid molecules that combine the chalcone scaffold with other known pharmacophores to achieve synergistic effects or dual-targeting capabilities.[2]
-
Pharmacokinetic Optimization: Improving the drug-like properties of lead compounds, such as solubility, bioavailability, and metabolic stability, to enhance their in vivo efficacy and translational potential.
By leveraging a deep understanding of their chemical reactivity and mechanisms of action, the scientific community can continue to unlock the full therapeutic potential of these promising derivatives, paving the way for the next generation of treatments for some of the most challenging human diseases.
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Methodological & Application
Application Notes & Protocols: 1-Phenylbut-3-en-1-one in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Simple Scaffold
1-Phenylbut-3-en-1-one, a member of the chalcone family of compounds, presents itself as a deceptively simple yet highly versatile scaffold for medicinal chemistry research.[1][2] Its core structure, featuring a phenyl ring, a conjugated enone system, and a terminal vinyl group, offers a rich landscape for chemical modification and exploration of biological activity. The key to its utility lies in the α,β-unsaturated ketone moiety, which acts as a potent Michael acceptor, making it an attractive starting point for the synthesis of a diverse range of bioactive molecules.[1][3] This guide provides an in-depth exploration of the applications of 1-phenylbut-3-en-1-one in medicinal chemistry, complete with detailed protocols for the synthesis of promising heterocyclic derivatives and a discussion on its potential as a covalent inhibitor and chemical probe.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis and biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O | [4][5] |
| Molecular Weight | 146.19 g/mol | [4][5] |
| Appearance | Not specified, likely a liquid or low-melting solid | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, DMSO, DMF) | - |
| IUPAC Name | 1-phenylbut-3-en-1-one | [4][5] |
Core Application I: Synthesis of Bioactive Heterocycles
The electrophilic nature of the β-carbon in the enone system of 1-phenylbut-3-en-1-one makes it an ideal substrate for reactions with binucleophiles to construct a variety of heterocyclic cores, many of which are privileged structures in medicinal chemistry.
Synthesis of Pyrimidine Derivatives
Pyrimidines are fundamental components of nucleic acids and are found in numerous FDA-approved drugs. A facile, metal-free approach to synthesizing substituted pyrimidines involves the [3+3] annulation of an α,β-unsaturated ketone with an amidine, followed by oxidation.[4]
This protocol describes a two-step, one-pot synthesis of a vinyl-substituted phenylpyrimidine from 1-phenylbut-3-en-1-one and guanidine hydrochloride.
Scientific Rationale: The reaction proceeds via an initial Michael addition of the amidine to the enone, followed by intramolecular cyclization and dehydration to form a dihydropyrimidine. Subsequent oxidation, which can be achieved using mild, visible-light-mediated methods, leads to the aromatic pyrimidine.[4]
Experimental Workflow:
Caption: Workflow for the synthesis of pyrimidine derivatives.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1-phenylbut-3-en-1-one (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add guanidine hydrochloride (1.2 mmol) and sodium ethoxide (1.2 mmol).
-
Annulation: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Oxidation: Upon completion of the initial reaction, cool the mixture to room temperature. Bubble air through the solution or add a mild oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ, 1.1 mmol) and stir at room temperature for 12-24 hours.
-
Workup: Remove the solvent under reduced pressure. Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of 2-amino-4-phenyl-6-vinylpyrimidine.
Synthesis of Pyrazole Derivatives
Pyrazoles are another important class of heterocycles with a wide range of biological activities. They can be synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine. While 1-phenylbut-3-en-1-one is not a 1,3-dicarbonyl, it can be readily converted to a pyrazoline intermediate upon reaction with hydrazine, which can then be oxidized to the corresponding pyrazole.
This two-step protocol involves the initial formation of a pyrazoline followed by in-situ oxidation.
Scientific Rationale: Hydrazine undergoes a conjugate addition to the enone, followed by intramolecular cyclization via condensation with the ketone to form the pyrazoline ring. The pyrazoline is then oxidized to the more stable aromatic pyrazole.
Reaction Scheme:
Caption: Synthesis of pyrazoles from 1-phenylbut-3-en-1-one.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 1-phenylbut-3-en-1-one (1.0 mmol) in ethanol (10 mL). Add hydrazine hydrate (1.5 mmol).
-
Cyclocondensation: Stir the mixture at room temperature for 2-4 hours. Monitor the formation of the pyrazoline intermediate by TLC.
-
Oxidation: To the reaction mixture, add a suitable oxidizing agent, such as iodine (1.2 mmol) in the presence of a base (e.g., triethylamine, 2.0 mmol), or simply expose the reaction to air with vigorous stirring for 24-48 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (if iodine was used). Remove the ethanol under reduced pressure and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification and Characterization: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 3-phenyl-5-vinyl-1H-pyrazole. Confirm the structure using appropriate spectroscopic methods.
Core Application II: A Scaffold for Covalent Inhibitors
The electrophilic nature of 1-phenylbut-3-en-1-one makes it an attractive starting point for the design of covalent inhibitors. These inhibitors form a stable, covalent bond with a target protein, often leading to prolonged and potent inhibition.[6]
Mechanism of Action: The α,β-unsaturated ketone can act as a "warhead" that reacts with nucleophilic amino acid residues, such as cysteine, in the active site of an enzyme. This Michael addition reaction results in the irreversible modification of the protein.[7][8]
Caption: Covalent modification of a cysteine residue by a 1-phenylbut-3-en-1-one-based inhibitor.
Design Strategy:
-
Target Identification: Identify a protein of interest with a nucleophilic residue (e.g., cysteine) in or near a binding pocket.
-
Scaffold Hopping and SAR: Use 1-phenylbut-3-en-1-one as a core scaffold. Synthesize a library of derivatives by modifying the phenyl ring and the vinyl group to optimize non-covalent interactions with the target protein, thereby increasing the affinity and specificity of the covalent reaction.
-
Biological Evaluation: Screen the synthesized compounds for their ability to inhibit the target protein's function in vitro.[9] Determine the IC₅₀ values and confirm the covalent mechanism of action using techniques such as mass spectrometry.
Potential Biological Activities
While extensive biological data for 1-phenylbut-3-en-1-one itself is not widely published, the broader class of chalcones exhibits a wide range of pharmacological properties. Derivatives of 1-phenylbut-3-en-1-one are therefore promising candidates for screening in various therapeutic areas.
| Potential Biological Activity | Rationale |
| Antimicrobial and Antifungal | Chalcones are known to possess significant antimicrobial and antifungal properties.[2][10][11][12][13] |
| Anticancer/Cytotoxic | Many chalcone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[14][15][16] |
| Anti-inflammatory | The chalcone scaffold is present in many natural and synthetic anti-inflammatory agents. |
| Enzyme Inhibition | The Michael acceptor functionality can target a wide range of enzymes.[9] |
Conclusion
1-Phenylbut-3-en-1-one is a valuable and versatile building block in medicinal chemistry. Its straightforward structure belies a rich reactivity profile, primarily driven by its α,β-unsaturated ketone system. This functionality allows for the efficient synthesis of diverse heterocyclic scaffolds with proven medicinal relevance and provides a rational starting point for the design of targeted covalent inhibitors. The protocols and applications outlined in this guide are intended to serve as a foundation for researchers to explore the full potential of this promising scaffold in the pursuit of novel therapeutic agents.
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1-PHENYL-3-BUTEN-1-OL. (n.d.). precisionFDA. Retrieved January 26, 2024, from [Link]
-
Advancing Protein Therapeutics through Proximity-Induced Chemistry. (2023). PMC. [Link]
-
Reversible Covalent Imine-Tethering for Selective Stabilization of 14-3-3 Hub Protein Interactions. (2021). NIH. [Link]
-
Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies. (2021). PubMed. [Link]
-
Increase of enzyme activity through specific covalent modification with fragments. (2017). PMC. [Link]
-
5.4: Enzyme Inhibition. (2022). Chemistry LibreTexts. [Link]
-
COMPOUNDS WITH ANTIMICROBIAL ACTIVITY. (2022). PolyU Scholars Hub. [Link]
-
Inhibition of Autophagy by a Small Molecule through Covalent Modification of the LC3 Protein. (2020). PMC. [Link]
-
Biochemistry | Enzyme Inhibition. (2017). YouTube. [Link]
-
1-Phenyl-3-buten-2-one | C10H10O | CID 37734. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]
-
1-Phenylbut-3-en-1-one | C10H10O | CID 11039804. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]
-
Reaction of compound 3 with some 1,3-binucleophiles. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of 1-alkylquinolinium bromide ionic liquids in murine fibroblast NIH 3T3 cells - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 1-Phenylbut-3-en-1-one | C10H10O | CID 11039804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Advancing Protein Therapeutics through Proximity-Induced Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increase of enzyme activity through specific covalent modification with fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Autophagy by a Small Molecule through Covalent Modification of the LC3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. research.polyu.edu.hk [research.polyu.edu.hk]
- 13. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
Application Note: Heterocycle Synthesis from 1-Phenylbut-3-en-1-one
Part 1: Strategic Overview & Material Handling
The Precursor Profile
1-Phenylbut-3-en-1-one (Phenyl Vinyl Ketone, PVK) is a highly reactive
Key Reactivity Modes:
-
Michael Acceptor: Nucleophilic attack at the
-carbon (C3). -
Dipolarophile: Participation in [3+2] cycloadditions.
-
Dienophile: Participation in [4+2] Diels-Alder reactions.
Critical Handling & Stability (The "Hidden" Protocol)
Expert Insight: The primary failure mode in working with 1-Phenylbut-3-en-1-one is its tendency to undergo spontaneous polymerization or dimerization. Commercial samples often degrade into viscous tars if not stabilized.
Stabilization Protocol:
-
Storage: Store neat samples at -20°C with 100-500 ppm hydroquinone or 4-tert-butylcatechol (TBC) as a radical inhibitor.
-
In-Situ Generation (Recommended): For maximum reproducibility, generate PVK in situ from its Mannich base precursor,
-dimethylaminopropiophenone hydrochloride . This eliminates the isolation of the unstable enone.
In-Situ Generation Reaction:
Part 2: Synthesis Workflows
Pathway A: Synthesis of 2-Pyrazolines (via Hydrazine Condensation)
Target Class: Anti-inflammatory and antidepressant scaffolds. Mechanism: Aza-Michael addition followed by intramolecular cyclocondensation.
Experimental Protocol
Reagents:
-
1-Phenylbut-3-en-1-one (1.0 equiv) [or Mannich Base precursor]
-
Phenylhydrazine (1.1 equiv)
-
Solvent: Ethanol (Absolute)[1]
-
Catalyst: Glacial Acetic Acid (cat.)
Step-by-Step:
-
Preparation: Dissolve 10 mmol of 1-Phenylbut-3-en-1-one in 20 mL of absolute ethanol.
-
Note: If using the Mannich base, suspend 10 mmol of the hydrochloride salt in ethanol and add 10 mmol of NaOAc to liberate the enone in situ.
-
-
Addition: Add 11 mmol of phenylhydrazine dropwise. The solution may warm slightly (exothermic).
-
Catalysis: Add 5 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor consumption of the enone by TLC (Hexane/EtOAc 4:1).
-
Workup: Cool to room temperature. The pyrazoline product often precipitates as a solid.
-
Purification: Filter the solid. If no precipitate forms, concentrate the solvent under reduced pressure and recrystallize the residue from ethanol/water.
Validation:
-
1H NMR: Look for the disappearance of vinyl protons (5.8–6.5 ppm) and the appearance of the pyrazoline AMX system (three dd signals around 3.0–4.0 ppm).
Pathway B: Synthesis of Isoxazolines (via 1,3-Dipolar Cycloaddition)
Target Class: Antibacterial and antifungal pharmacophores. Mechanism: Concerted [3+2] cycloaddition between the enone (dipolarophile) and a nitrile oxide (1,3-dipole).
Experimental Protocol
Reagents:
-
1-Phenylbut-3-en-1-one (1.0 equiv)[2]
-
Benzohydroximoyl chloride (1.2 equiv) [Precursor to Nitrile Oxide]
-
Triethylamine (Et3N) (1.5 equiv)
-
Solvent: Dichloromethane (DCM)
Step-by-Step:
-
Setup: Dissolve 5 mmol of 1-Phenylbut-3-en-1-one and 6 mmol of benzohydroximoyl chloride in 15 mL of dry DCM. Cool the mixture to 0°C in an ice bath.
-
In-Situ Dipole Generation: Add Et3N (7.5 mmol) dissolved in 5 mL DCM dropwise over 30 minutes.
-
Reaction: Remove the ice bath and stir at room temperature for 12 hours.
-
Quench: Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).
-
Isolation: Dry over anhydrous Na2SO4, filter, and concentrate.
-
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Pathway C: Synthesis of Pyrimidines (via Cyclocondensation)
Target Class: Kinase inhibitors and nucleotide analogs. Mechanism: Condensation with binucleophiles (Amidines/Guanidines).
Experimental Protocol
Reagents:
-
1-Phenylbut-3-en-1-one (1.0 equiv)[2]
-
Benzamidine hydrochloride (1.2 equiv)
-
Base: Sodium Ethoxide (NaOEt) (2.5 equiv)
-
Solvent: Ethanol[1]
Step-by-Step:
-
Base Activation: Dissolve 25 mmol of NaOEt in 30 mL of ethanol. Add 12 mmol of benzamidine hydrochloride and stir for 15 min to liberate the free amidine base.
-
Addition: Add 10 mmol of 1-Phenylbut-3-en-1-one slowly to the mixture.
-
Reflux: Heat to reflux for 6–8 hours.
-
Note: This reaction initially forms a dihydropyrimidine.[5] To obtain the fully aromatic pyrimidine, an oxidation step (e.g., DDQ or air oxidation) or elimination is often required if not spontaneous.
-
-
Workup: Evaporate solvent. Resuspend residue in water and neutralize with dilute HCl. Extract with EtOAc.
-
Purification: Recrystallization from ethanol.
Part 3: Mechanistic Visualization
Figure 1: Divergent synthesis pathways from 1-Phenylbut-3-en-1-one. The Mannich base is highlighted as the preferred stable precursor.
Part 4: Comparative Data Summary
| Reaction Pathway | Co-Reactant | Key Intermediate | Primary Mechanism | Typical Yield |
| Pyrazoline Synthesis | Phenylhydrazine | Hydrazone (transient) | Aza-Michael / Cyclization | 75-85% |
| Isoxazoline Synthesis | Nitrile Oxide | None (Concerted) | [3+2] Dipolar Cycloaddition | 60-80% |
| Pyrimidine Synthesis | Benzamidine | Dihydropyrimidine | Condensation / Oxidation | 50-70% |
| Diels-Alder | 1,3-Dienes | Cyclohexenyl ketone | [4+2] Cycloaddition | 65-90% |
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11039804, 1-Phenylbut-3-en-1-one. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Pyrazolines. Retrieved from [Link]
-
Allen, C. F. H. (1975). Identification of Phenyl Vinyl Ketone and Related Compounds as 2,4-Dinitrophenylhydrazones and Pyrazolines. Canadian Journal of Chemistry, 53, 865. (Historical grounding for handling and identification). Retrieved from [Link]
-
MDPI (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions. (Cited for Isoxazoline mechanism). Retrieved from [Link][7]
Sources
- 1. longdom.org [longdom.org]
- 2. 1-Phenylbut-3-en-1-one | C10H10O | CID 11039804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Propose a mechanism for both parts of the Wolff–Kishner reduction... | Study Prep in Pearson+ [pearson.com]
- 5. researchgate.net [researchgate.net]
- 6. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Asymmetric Synthesis Involving 1-Phenylbut-3-en-1-one: Application Note & Protocols
Executive Summary
1-Phenylbut-3-en-1-one (Allyl Phenyl Ketone) represents a unique challenge and opportunity in asymmetric synthesis. As a homoallylic ketone , it serves as a critical divergence point: it can be reduced to chiral homoallylic alcohols (valuable pharmacophores preserving the terminal alkene) or isomerized to conjugated enones (1-phenylbut-2-en-1-one) for Michael additions.
This application note provides validated protocols for the chemoselective asymmetric transfer hydrogenation (ATH) of 1-phenylbut-3-en-1-one to (R)- or (S)-1-phenylbut-3-en-1-ol, avoiding the thermodynamic "isomerization trap." Additionally, it details the asymmetric oxidative fluorocyclization of its oxime derivative to access chiral isoxazolines.
Technical Analysis: The Isomerization Challenge
The primary failure mode in working with 1-phenylbut-3-en-1-one is the unintended migration of the double bond. Under basic conditions (common in transfer hydrogenation), the
Mechanistic Divergence
Researchers must choose the catalytic system based on the desired target.
-
Target A (Homoallylic Alcohol): Requires kinetic control. Acidic or neutral hydrogen donors (e.g., HCOOH/TEA) and Ru(II) catalysts are preferred.
-
Target B (Saturated/Conjugated): Basic conditions (KOH/iPrOH) promote isomerization, leading to saturated alcohols or ketones.
Figure 1: Mechanistic divergence in the reduction of 1-phenylbut-3-en-1-one. The green path represents the desired chemoselective protocol.
Core Application 1: Chemoselective Asymmetric Transfer Hydrogenation (ATH)
Objective: Synthesis of chiral 1-phenylbut-3-en-1-ol (>95% ee) without reducing or migrating the alkene.
Catalyst Selection
The RuCl(p-cymene)[(R,R)-TsDPEN] complex (Noyori-Ikariya type) is the gold standard. Unlike Rh-based catalysts which often favor isomerization (see Result 1.7), this Ruthenium complex operates efficiently under acidic buffering (Formic acid/Triethylamine), suppressing enolate formation.
Protocol: Asymmetric Reduction to (R)-1-Phenylbut-3-en-1-ol
Materials:
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 - 1.0 mol%)
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mix)
-
Solvent: Dichloromethane (DCM) or Methanol (MeOH) - Note: DCM often yields higher chemoselectivity.
Step-by-Step Procedure:
-
Catalyst Pre-activation: In a Schlenk flask, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (6.4 mg, 0.01 mmol) in degassed DCM (2.0 mL). Stir for 5 mins.
-
Substrate Addition: Add 1-phenylbut-3-en-1-one (146 mg, 1.0 mmol).
-
H-Donor Addition: Cool the mixture to 0°C. Add the HCOOH/TEA mixture (0.5 mL, excess) dropwise via syringe.
-
Critical Control Point: The exotherm must be controlled. High temperatures (>30°C) increase the risk of isomerization.
-
-
Reaction: Stir at room temperature (20-25°C) for 12–24 hours. Monitor by TLC (Hexane/EtOAc 8:1) or GC.[1][3]
-
Success Metric: Disappearance of ketone; absence of conjugated enone peak.
-
-
Workup: Quench with water (5 mL). Extract with DCM (3 x 5 mL). Wash combined organics with sat. NaHCO3 (to remove formic acid) and brine.
-
Purification: Flash chromatography (Silica gel, Pentane/Ether).
Expected Results:
| Parameter | Value |
|---|---|
| Yield | 85 - 95% |
| Enantiomeric Excess (ee) | 90 - 97% |
| Chemoselectivity | >98% (Alcohol vs Saturated/Isomerized products) |[4]
Core Application 2: Asymmetric Oxidative Fluorocyclization
Objective: Transformation of the oxime derivative into chiral 5-(fluoromethyl)-3-phenyl-4,5-dihydroisoxazole. Significance: This reaction leverages the alkene moiety, creating a fluorinated heterocyclic core common in modern agrochemicals and pharmaceuticals.
Mechanism
This transformation utilizes a hypervalent iodine(III) species generated in situ from an aryl iodide catalyst and an oxidant (Selectfluor), triggering a 5-exo-trig cyclization.
Protocol: Catalytic Fluorocyclization
Materials:
-
Substrate: 1-Phenylbut-3-en-1-one oxime (Prepared via standard condensation with NH2OH).
-
Catalyst: p-Iodotoluene (10-20 mol%)
-
Oxidant: Selectfluor (1.5 eq)[1]
-
Fluorine Source/Activator: Amine[1]·HF complex (e.g., TEA·3HF)
-
Solvent: Chloroform (CHCl3)[1]
Step-by-Step Procedure:
-
Setup: In a Teflon-capped vial, dissolve the oxime (0.2 mmol) and p-iodotoluene (20 mol%) in CHCl3 (0.5 mL).
-
Reagent Addition: Add the Amine·HF complex followed by Selectfluor (1.5 eq).[1]
-
Safety: HF complexes are corrosive. Use proper PPE and plastic/Teflon labware.
-
-
Reaction: Stir at ambient temperature for 24 hours. The reaction proceeds via the formation of an in situ iodotoluene difluoride species.[1]
-
Quench: Pour mixture into saturated NaHCO3. Extract with DCM.
-
Analysis: Isolate the isoxazoline.[1] The stereochemistry is determined by the chiral environment if a chiral aryl iodide or phase transfer catalyst is used (see References for chiral ligand specifics).
Comparative Data: Biocatalytic vs. Chemical Routes
| Feature | Chemical ATH (Ru-TsDPEN) | Biocatalysis (Lk-ADH) |
| Enantioselectivity | High (90-97% ee) | Variable (Low to High depending on variant) |
| Chemoselectivity | High (with HCOOH/TEA) | High (Enzymes rarely isomerize) |
| Scalability | Excellent (kg scale) | Good (requires cofactor regeneration) |
| Cost | Moderate (Ru catalyst) | Low (once enzyme is expressed) |
| Key Limitation | Sensitivity to base (isomerization) | Substrate inhibition / Specificity |
References
-
Biocatalytic Reduction: Rudzka, K. et al. (2023). Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. Communications Chemistry. Link
-
Isomerization Risks in ATH: Omni, M. et al. Asymmetric hydrogenation of industrially relevant substrates. Università degli Studi di Milano. Link
-
Fluorocyclization: Fluorocyclisation of Oximes to Isoxazolines Through I(I)/I(III) Catalysis. Helvetica Chimica Acta.[1] Link
-
General Synthesis of Substrate: Photochemical cobalt hydride catalysis for newly selective transformations. RWTH Aachen. Link
-
Asymmetric Alpha-Functionalization: Asymmetric α-C(sp3)−H allylic alkylation of primary alkylamines. Nature Communications.[5] Link[5]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. air.unimi.it [air.unimi.it]
- 4. Direct asymmetric α-C–H functionalization of N-unprotected allylamine catalyzed by chiral pyridoxal - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Application Note: Strategic Utilization of 1-Phenylbut-3-en-1-one in Pharmaceutical Synthesis
Executive Summary
1-Phenylbut-3-en-1-one (CAS: 1629-58-9) represents a critical "divergent intermediate" in pharmaceutical process chemistry. Its structural utility lies in its bifunctionality: it possesses a prochiral ketone capable of highly enantioselective reduction and a terminal alkene ("handle") amenable to orthogonal functionalization (e.g., metathesis, hydroboration, or oxidative cleavage).
This Application Note details the high-purity synthesis of this intermediate and its primary application: Asymmetric Transfer Hydrogenation (ATH) to generate chiral homoallylic alcohols. These alcohols are direct precursors to NK1 receptor antagonists (e.g., Aprepitant analogs) and serotonin reuptake inhibitors.
Structural Analysis & Utility
The molecule consists of a phenyl ring conjugated to a carbonyl, which is interrupted by a methylene spacer before the terminal vinyl group.
-
Prochiral Center (C1): The carbonyl carbon is the site of stereochemical induction. Reduction yields 1-phenylbut-3-en-1-ol, a scaffold where the absolute configuration often dictates biological activity.
-
Homoallylic Motif: Unlike
-unsaturated ketones (enones), the alkene here is isolated. This prevents conjugate addition side-reactions, allowing the alkene to survive nucleophilic attacks on the ketone, yet remain available for late-stage Ring-Closing Metathesis (RCM).
Key Pharmaceutical Applications
| Target Class | Mechanism of Action | Role of Intermediate |
| NK1 Antagonists | Substance P inhibition (Antiemetic) | The (S)-alcohol derivative is the core pharmacophore for the benzhydryl ether linkage. |
| Antidepressants | SSRI / SNRI | Precursor to amino-alcohol motifs via alkene oxidation and amination. |
| Macrolides | Antibiotics | The terminal alkene serves as a handle for RCM to close large rings. |
Protocol A: High-Fidelity Synthesis of 1-Phenylbut-3-en-1-one
Rationale: While Grignard addition to benzaldehyde followed by oxidation is common, it often yields over-addition byproducts. The Weinreb Amide route is selected here for pharmaceutical-grade purity, preventing the formation of tertiary alcohol impurities.
Materials
-
Substrate:
-Methoxy- -methylbenzamide (1.0 equiv) -
Reagent: Allylmagnesium bromide (1.0 M in Et₂O, 1.2 equiv)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
-
Quench: 1M HCl
Step-by-Step Methodology
-
Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve
-methoxy- -methylbenzamide (16.5 g, 100 mmol) in anhydrous THF (200 mL). Cool the solution to 0 °C using an ice/water bath. -
Addition: Transfer Allylmagnesium bromide (120 mL, 120 mmol) to a pressure-equalizing addition funnel. Add dropwise over 30 minutes, maintaining internal temperature
°C.-
Critical Control Point: Rapid addition causes exotherms that may degrade the stable tetrahedral intermediate.
-
-
Reaction: Once addition is complete, warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2) for disappearance of amide.
-
Quench: Cool back to 0 °C. Carefully quench with 1M HCl (150 mL) to hydrolyze the magnesium chelate.
-
Observation: The mixture will biphasic. Vigorous stirring is required to ensure complete hydrolysis of the intermediate to the ketone.
-
-
Workup: Extract with Et₂O (
mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo. -
Purification: Flash chromatography (SiO₂, 5% EtOAc in Hexanes).
-
Target Yield: 85–92%
-
Appearance: Colorless oil.
-
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
Rationale: This protocol uses the Noyori-Ikariya catalyst system. It is superior to borane reduction because it is reversible, avoids cryogenic conditions, and uses an eco-friendly hydrogen source (Formic acid).
Materials
-
Substrate: 1-Phenylbut-3-en-1-one (from Protocol A)
-
Catalyst: RuCl(
-cymene)[(S,S)-Ts-DPEN] (0.5 mol%) -
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)
-
Solvent: DCM (Dichloromethane) or neat
Step-by-Step Methodology
-
Catalyst Prep: In a Schlenk tube under Argon, dissolve the Ruthenium catalyst (32 mg, 0.05 mmol) in the Formic Acid/TEA azeotrope (5 mL). Sparge with Argon for 10 minutes to remove oxygen.
-
Mechanism:[1] The purple Ru complex converts to the active yellow Ru-hydride species.
-
-
Reaction: Add 1-Phenylbut-3-en-1-one (1.46 g, 10 mmol) to the catalyst solution.
-
Incubation: Stir at 28 °C for 14 hours.
-
Troubleshooting: If conversion stalls, check pH. The system must remain slightly basic (excess amine) to regenerate the catalyst.
-
-
Workup: Dilute with water (20 mL) and extract with DCM. Wash with sat.[2] NaHCO₃ to remove residual formic acid.
-
Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H, Hexane/IPA 98:2).
-
Target Metrics: >98% Conversion, >96% ee ((S)-enantiomer).
-
Visualizing the Workflow
The following diagram illustrates the divergent synthesis pathway, highlighting the critical decision points between making the ketone and reducing it to the chiral alcohol.
Figure 1: Synthesis and divergent application of 1-Phenylbut-3-en-1-one.[1][3][4] The pathway emphasizes the Weinreb route for purity and ATH for chiral induction.
Scientific Validation & Troubleshooting
Mechanistic Insight: The "Bifunctional" Effect
The success of the ATH protocol relies on the metal-ligand bifunctional mechanism . The Ruthenium center activates the hydride, while the amino proton of the TsDPEN ligand interacts with the ketone oxygen via hydrogen bonding. This "lock-and-key" transition state ensures that the hydride is delivered to the Re-face of the ketone (for (S,S)-ligand), resulting in high enantioselectivity.
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Synthesis) | Incomplete hydrolysis of Weinreb intermediate. | Increase stirring time with HCl; ensure pH < 2 during quench. |
| Low ee (ATH) | Temperature too high (>30°C). | Run reaction at 20–25°C. Higher temps increase reversible H-transfer, eroding chirality. |
| Stalled Reaction (ATH) | CO₂ buildup or catalyst poisoning. | Ensure open system (needle vent) for CO₂ escape; use degassed solvents. |
References
-
Synthesis via Weinreb Amide
-
Asymmetric Transfer Hydrogenation (Noyori Protocol)
-
Application in NK1 Antagonists
-
Physical Properties & Safety
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. 1-Phenyl-3-buten-1-ol | 936-58-3 | Benchchem [benchchem.com]
- 3. 1-Phenylbut-3-en-1-one | C10H10O | CID 11039804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GSRS [precision.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-PHENYL-3-BUTEN-1-OL | 936-58-3 [chemicalbook.com]
- 8. ethyl vinyl ketone, 1629-58-9 [thegoodscentscompany.com]
- 9. 1-Phenylbut-3-en-1-ol, (1S)- | C10H12O | CID 6993460 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Application Note: Reaction Mechanisms & Protocols for 1-Phenylbut-3-en-1-one
Executive Summary
1-Phenylbut-3-en-1-one (Allyl Phenyl Ketone) represents a unique class of
This guide provides validated protocols for its synthesis, stabilization against unwanted isomerization, and mechanistic exploitation in drug development.[2][3]
Structural Analysis & Stability Profile
The -Unsaturation Paradox
The defining feature of 1-Phenylbut-3-en-1-one is the methylene spacer (
-
Target Molecule: 1-Phenylbut-3-en-1-one (
-unsaturated)[1][2][3][4] -
Thermodynamic Trap: 1-Phenylbut-2-en-1-one (
-unsaturated)[1][2][3]
Critical Stability Warning: Under acidic or basic conditions, the acidic
Diagram 1: Isomerization Pathway
The following diagram illustrates the mechanism of acid/base-catalyzed isomerization, which researchers must actively prevent during storage and handling.[2][3]
Caption: Thermodynamic drift from the synthesized
Validated Synthesis Protocol
Objective: Synthesis of 1-Phenylbut-3-en-1-one via Allylation of Benzaldehyde followed by Oxidation.
Rationale: Direct allylation of benzoyl chloride with allylmagnesium bromide often leads to tertiary alcohol over-addition.[1][2][3] The two-step route (Allylation
Step 1: Grignard Addition (Synthesis of 1-Phenylbut-3-en-1-ol)[1][2][3]
-
Reagents: Benzaldehyde (1.0 eq), Allyl bromide (1.2 eq), Activated Magnesium turnings (1.3 eq), Anhydrous THF.[3]
-
Mechanism: Barbier-type or Grignard nucleophilic addition.[1][2][3]
Protocol:
-
Activation: Flame-dry a 250 mL 3-neck flask under
. Add Mg turnings and a crystal of .[1][2][3] -
Initiation: Add 10% of the Allyl bromide solution in THF. Warm gently until the solution turns colorless/turbid (initiation).
-
Addition: Dropwise add the remaining Allyl bromide at
. Stir for 30 min. -
Coupling: Add Benzaldehyde (diluted in THF) dropwise at
. -
Workup: Quench with saturated
. Extract with . -
QC Check:
should show the homoallylic alcohol (multiplet at 5.8 ppm for internal alkene).[1][2][3]
Step 2: Swern Oxidation (Alcohol Ketone)[1][3]
-
Reagents: Oxalyl chloride (1.1 eq), DMSO (2.2 eq),
(5.0 eq), DCM.[3] -
Why Swern? Avoids acidic conditions (Jones Reagent) that would instantly isomerize the product to the conjugated enone.[2][3]
Protocol:
-
Activation: Cool oxalyl chloride in DCM to
. Add DMSO dropwise (gas evolution: ).[1][2][3] Stir 15 min. -
Oxidation: Add the alcohol from Step 1 (in DCM) slowly.[1][2][3] Stir 45 min at
. -
Elimination: Add
dropwise.[1][2][3] The solution will thicken.[1][2][3] -
Warming: Allow to warm to
over 30 min. -
Purification: Flash chromatography on neutral alumina (not silica, which is acidic) to prevent isomerization.[1][2][3]
Photochemical Divergence: The "Feature" Mechanism
The primary utility of 1-Phenylbut-3-en-1-one in advanced synthesis is its ability to undergo the Oxa-di-
Mechanism Description
Upon UV irradiation (typically 300-350 nm) in the presence of a triplet sensitizer (e.g., Acetone or Acetophenone), the molecule enters the
-
Excitation:
transition.[1][2][3][4] -
Bridging: Formation of a 1,2-acyl shift or vinyl-vinyl bridging.[1][2][3]
-
Cyclization: Formation of a cyclopropyl-dicarbinyl diradical.[1][2][3]
-
Product: 1-benzoyl-2-methylcyclopropane (or related isomers depending on substitution).
Diagram 2: Photochemical Pathways
Caption: Divergent photochemical outcomes based on excited state multiplicity (Singlet vs. Triplet).
Applications in Drug Development
The 1-Phenylbut-3-en-1-one scaffold is utilized to access privileged structures in medicinal chemistry.
A. Synthesis of 2-Aminothiazoles
-Halogenation of 1-Phenylbut-3-en-1-one followed by condensation with thiourea yields 2-aminothiazoles, a core motif in antifungal and anti-inflammatory drugs.[1][2][3]-
Key Insight: The alkene remains intact during this sequence if controlled, allowing for late-stage functionalization (e.g., metathesis) of the thiazole "tail".[3]
B. Diversity-Oriented Synthesis (DOS)
Using Ring-Closing Metathesis (RCM) , the terminal alkene can be coupled with other alkene-tethered esters to form macrocycles or dihydrofuran derivatives, often used in kinase inhibitor design.[1][2][3]
Data Summary: Reactivity Comparison
| Reaction Type | Reagent/Condition | Product Outcome | Drug Discovery Utility |
| Isomerization | Michael acceptors (Covalent inhibitors) | ||
| Photochemistry | Cyclopropyl ketone | Rigidified backbone analogs | |
| Metathesis | Grubbs II | Macrocycles | Conformational locking of peptides |
| Halogenation | Precursor to Thiazoles/Imidazoles |
References
-
Synthesis & Reactivity: BenchChem. "1-Phenyl-3-buten-1-ol: Structure and Reactivity."[1][2][3] [1][3]
-
Photochemical Mechanisms:Organic Chemistry Portal. "Photochemistry of
-unsaturated ketones." -
Isomerization Kinetics: PubChem. "1-Phenylbut-3-en-1-one Compound Summary."[1][2][3] [1][3]
-
Heterocycle Synthesis:Organic Syntheses.
-Haloketones."
Sources
Application Note: Strategic Utilization of 1-Phenylbut-3-en-1-one in Natural Product Scaffold Assembly
This Application Note is designed as a high-level technical guide for researchers in organic synthesis and medicinal chemistry. It focuses on the strategic deployment of 1-Phenylbut-3-en-1-one (Allyl Phenyl Ketone) as a divergent scaffold for accessing complex natural product analogs.
Executive Summary
1-Phenylbut-3-en-1-one (CAS: 6249-80-5) represents a privileged "linchpin" scaffold in the synthesis of polyketides, phenylbutenoid dimers, and bioactive heterocycles. Unlike its conjugated isomer (crotonophenone), this
This guide details three critical workflows:
-
Asymmetric Transfer Hydrogenation (ATH): Enantioselective access to homoallylic alcohols (polyketide precursors).
-
Olefin Cross-Metathesis (CM): Rapid assembly of phenylbutenoid dimer analogs (e.g., Zingiber alkaloids).
-
Divergent Functionalization: Isomerization and cyclization strategies for heterocyclic libraries.
Chemical Profile & Reactivity Analysis
The utility of 1-phenylbut-3-en-1-one stems from its ability to act as a bifunctional electrophile/nucleophile precursor .
| Feature | Reactivity Mode | Synthetic Application |
| Terminal Alkene | Cross-Metathesis (Type I Olefin) | Chain elongation, macrocyclization |
| Carbonyl Group | Asymmetric Reduction (ATH/CBS) | Chiral homoallylic alcohols (Polyketide synthons) |
| Acidic Proton Extraction | Aldol condensations, Alkylations | |
| Isomerization | Conversion to Michael acceptors ( |
Divergent Synthesis Pathway
The following Graphviz diagram illustrates the divergent utility of the scaffold.
Figure 1: Divergent synthetic utility of 1-Phenylbut-3-en-1-one.
Core Protocol A: Asymmetric Transfer Hydrogenation (ATH)
Objective: Synthesis of (S)-1-phenylbut-3-en-1-ol with >95% ee. Significance: The resulting chiral homoallylic alcohol is a ubiquitous motif in natural products like Diospongin A and various macrolides.
Mechanism
The reaction utilizes a Ruthenium(II) catalyst bearing a chiral ligand (e.g., TsDPEN) to effect hydride transfer from a hydrogen donor (formic acid/triethylamine) to the ketone. The
Materials
-
Substrate: 1-Phenylbut-3-en-1-one (1.0 equiv)
-
Catalyst: RuCl (1 mol%)
-
Hydrogen Source: Formic acid/Triethylamine (5:2 azeotropic mix)
-
Solvent: Dichloromethane (DCM) or neat
Step-by-Step Procedure
-
Catalyst Activation: In a flame-dried Schlenk flask, dissolve RuCl (6.4 mg, 0.01 mmol) in 1.0 mL of degassed DCM.
-
Substrate Addition: Add 1-Phenylbut-3-en-1-one (146 mg, 1.0 mmol) to the catalyst solution.
-
H-Donor Addition: Cool the mixture to 0 °C. Slowly add the Formic acid/TEA mixture (0.5 mL) via syringe.
-
Critical Control Point: The reaction is exothermic. Maintain temperature <5 °C during addition to prevent racemization or catalyst deactivation.
-
-
Reaction: Stir at room temperature (23 °C) for 12–24 hours. Monitor consumption of ketone by TLC (Hexane/EtOAc 9:1).
-
Endpoint: Disappearance of the ketone spot (
) and appearance of the alcohol ( ).
-
-
Workup: Quench with saturated NaHCO
(5 mL). Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na SO , and concentrate. -
Purification: Flash chromatography (SiO
, 5-10% EtOAc in Hexanes).
Expected Result: Colorless oil, >90% yield, 95-97% ee.
Core Protocol B: Cross-Metathesis for Scaffold Extension
Objective: Synthesis of functionalized phenylbutenoid scaffolds (e.g., Zingiber analogs). Significance: 1-Phenylbut-3-en-1-one acts as a Type I olefin (rapid homodimerization) in cross-metathesis. To achieve high cross-product selectivity, it must be coupled with a Type II/III olefin (slow dimerizing) or used in excess.
Experimental Design: The "Type I vs Type II" Strategy
To synthesize a phenylbutenoid dimer analog, we couple the scaffold with an electron-deficient partner (e.g., methyl acrylate) or a styrenyl partner.
Materials
-
Olefin A: 1-Phenylbut-3-en-1-one (1.0 equiv)[1]
-
Olefin B: Methyl Acrylate (3.0 equiv) - Excess used to suppress homodimerization of A.
-
Catalyst: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs II (2-5 mol%)
-
Solvent: Anhydrous DCM (0.1 M concentration)
Step-by-Step Procedure
-
Setup: In a glovebox or under Argon flow, charge a flask with 1-Phenylbut-3-en-1-one (146 mg, 1.0 mmol) and Methyl Acrylate (270 µL, 3.0 mmol).
-
Solvent: Add anhydrous, degassed DCM (10 mL).
-
Catalyst Addition: Add Grubbs-II catalyst (17 mg, 2 mol%) in one portion.
-
Visual Cue: Solution will turn from brownish-pink to a deep characteristic brown/green.
-
-
Reflux: Attach a reflux condenser and heat to 40 °C for 4-6 hours.
-
Note: The terminal alkene of the scaffold reacts rapidly. If homodimer (1,6-diphenylhex-3-ene-1,6-dione) is observed, increase the ratio of Olefin B.
-
-
Quench: Remove from heat. Add ethyl vinyl ether (0.5 mL) and stir for 30 minutes to deactivate the Ru-carbene.
-
Purification: Concentrate directly onto silica gel. Elute with Hexane/EtOAc gradient.
Expected Result: Methyl (E)-6-oxo-6-phenylhex-2-enoate (Exclusive E-isomer).
Figure 2: Cross-Metathesis Workflow.
Case Study: Synthesis of Isoxazoline Bioactive Analogs
Context: Isoxazolines derived from phenylbutenoids exhibit potent insecticidal and anti-inflammatory activity. The 1-phenylbut-3-en-1-one scaffold is the direct precursor via oxime formation and cyclization.
Protocol:
-
Oxime Formation: Treat 1-phenylbut-3-en-1-one with Hydroxylamine HCl (1.2 equiv) and NaOAc in EtOH/H
O. Yields 1-phenylbut-3-en-1-one oxime . -
Fluorocyclization (Advanced): React the oxime with Selectfluor® and a catalytic Iodine(I/III) source to generate 5-(fluoromethyl)-3-phenyl-4,5-dihydroisoxazole .
-
Reference: This strategy mimics the synthesis of novel agrochemicals where the homoallylic position is cyclized onto the oxime oxygen.
-
References
-
Asymmetric Transfer Hydrogenation of Enones
-
Gladiali, S., et al. "Asymmetric transfer hydrogenation: chiral ligands and applications." Chemical Society Reviews, 2006.
-
-
Cross-Metathesis in Natural Product Synthesis
-
Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, 2003.
-
-
Synthesis of Diospongin A (Relevant Scaffold Usage)
-
Bressy, C., & Cossy, J. "Enantioselective Synthesis of (-)-Diospongin A and (-)-Diospongin B." Angewandte Chemie International Edition, 2006.
-
-
Fluorocyclization of Oximes
-
Helvetica Chimica Acta, 2023, 106, e202200183. (Describing the cyclization of 1-phenylbut-3-en-1-one oxime). [1]
-
-
Phenylbutenoid Dimers from Zingiber
-
Jitoe, A., et al. "Phenylbutenoid dimers from the rhizomes of Zingiber cassumunar." Phytochemistry, 1992.
-
Sources
Application Notes and Protocols for the Polymerization of 1-Phenylbut-3-en-1-one and its Derivatives
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the polymerization reactions of 1-phenylbut-3-en-1-one and its derivatives. While direct literature on the polymerization of this specific monomer is nascent, this guide synthesizes established principles and protocols from the broader class of vinyl ketones, particularly its close structural analog, phenyl vinyl ketone (PVK). We will explore various polymerization techniques, including anionic, conventional free radical, and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offering detailed, adaptable protocols for each. The causality behind experimental choices, such as initiator selection, solvent effects, and temperature control, is elucidated to empower researchers in optimizing reaction conditions. Furthermore, standard protocols for the characterization of the resulting polymers using Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC) are provided. This guide is intended to serve as a foundational resource to facilitate the exploration and application of polymers derived from 1-phenylbut-3-en-1-one and its analogs.
Introduction: The Potential of Poly(1-phenylbut-3-en-1-one)
1-Phenylbut-3-en-1-one is a vinyl ketone monomer characterized by a phenyl ketone moiety separated from the vinyl group by a methylene spacer. This unique structural feature, compared to the well-studied phenyl vinyl ketone (PVK), suggests potentially distinct polymer properties, including altered chain flexibility, thermal characteristics, and solubility. The resulting polymer, poly(1-phenylbut-3-en-1-one), and its derivatives hold promise in various applications, from novel biomaterials to advanced coatings, owing to the inherent properties of polyvinyl ketones, such as their photo-responsiveness and potential for post-polymerization modification.[1][2]
Vinyl ketones are a versatile class of monomers that can undergo polymerization through various mechanisms, including anionic, cationic, and radical pathways.[1][3] The choice of polymerization technique significantly influences the polymer's architecture, molecular weight, and dispersity, thereby dictating its final material properties. This guide will focus on the most pertinent and controllable of these methods.
Anionic Polymerization: A Pathway to Controlled Architectures
Anionic polymerization of vinyl ketones is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions (low dispersity, Đ).[4] The electron-withdrawing nature of the carbonyl group in vinyl ketones makes the vinyl group susceptible to nucleophilic attack, which is the initiating step in anionic polymerization.
Mechanistic Insights
The anionic polymerization of vinyl ketones is typically initiated by organometallic compounds, such as organolithium or organozinc reagents, in a polar aprotic solvent at low temperatures.[4][5] The low temperature is crucial to suppress side reactions, such as termination or transfer, which can broaden the molecular weight distribution. The polymerization proceeds in a "living" manner, meaning that the propagating chain ends remain active until intentionally terminated. This living nature allows for the synthesis of block copolymers by the sequential addition of different monomers.
Protocol: Anionic Polymerization of 1-Phenylbut-3-en-1-one (Adapted from Phenyl Vinyl Ketone Polymerization)
This protocol is adapted from established procedures for the anionic polymerization of phenyl vinyl ketone and serves as a starting point for 1-phenylbut-3-en-1-one.[5][6]
Materials:
-
1-Phenylbut-3-en-1-one (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane (titrated solution)
-
Anhydrous methanol
-
Argon gas supply and Schlenk line apparatus
-
Dry glassware
Procedure:
-
Glassware Preparation: All glassware should be rigorously dried in an oven at 120 °C overnight and allowed to cool under a stream of dry argon.
-
Solvent and Monomer Preparation: Anhydrous THF is freshly distilled from a sodium/benzophenone ketyl under an argon atmosphere. The monomer, 1-phenylbut-3-en-1-one, should be purified by vacuum distillation to remove any inhibitors or impurities.
-
Reaction Setup: Assemble the reaction flask on a Schlenk line under a positive pressure of argon. Add the desired amount of anhydrous THF to the flask via a cannula.
-
Initiation: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Slowly add the calculated amount of s-BuLi initiator via a syringe. The amount of initiator will determine the target molecular weight of the polymer.
-
Polymerization: Slowly add the purified 1-phenylbut-3-en-1-one monomer to the initiator solution via a syringe. The reaction mixture may develop a characteristic color, indicating the presence of the living anionic species.[5] Allow the polymerization to proceed for a predetermined time (e.g., 30 minutes to 2 hours).
-
Termination: Quench the polymerization by adding a small amount of anhydrous methanol to the reaction mixture. The color of the solution should dissipate.
-
Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent, such as cold methanol or hexane.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Diagram: Anionic Polymerization Workflow
Caption: Workflow for the anionic polymerization of 1-phenylbut-3-en-1-one.
Free Radical Polymerization: A Versatile Approach
Free radical polymerization is a widely used and robust method for polymer synthesis, compatible with a broad range of vinyl monomers.[1] This technique is generally less sensitive to impurities compared to ionic polymerizations.
Mechanistic Considerations
The process is initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate free radicals.[7] These radicals then add to the double bond of the monomer, initiating the polymer chain growth. The propagation step involves the successive addition of monomer units to the growing radical chain. Termination of the polymer chains occurs through combination or disproportionation of two growing radical chains.
Protocol: Conventional Free Radical Polymerization of 1-Phenylbut-3-en-1-one
This protocol provides a general procedure for the free radical polymerization of 1-phenylbut-3-en-1-one in bulk or solution.[1][3]
Materials:
-
1-Phenylbut-3-en-1-one (inhibitor removed by passing through a column of basic alumina)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane) (for solution polymerization)
-
Methanol
-
Argon or Nitrogen gas supply
-
Reaction vessel with a condenser and magnetic stirrer
Procedure:
-
Monomer and Initiator Preparation: Remove the inhibitor from the monomer. Recrystallize the AIBN initiator.
-
Reaction Setup: To a reaction vessel, add the desired amounts of 1-phenylbut-3-en-1-one, AIBN (typically 0.1-1.0 mol% relative to the monomer), and solvent (if applicable).
-
Degassing: Degas the reaction mixture by bubbling with argon or nitrogen for 20-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) under an inert atmosphere with constant stirring. The reaction time will depend on the desired conversion and can range from a few hours to 24 hours.
-
Polymer Isolation: After the desired reaction time, cool the mixture to room temperature. If the polymerization was conducted in bulk, dissolve the viscous product in a suitable solvent like THF. Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent such as methanol.
-
Purification and Drying: Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Table 1: Example Reaction Conditions for Free Radical Polymerization
| Entry | Monomer:Initiator (mol ratio) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | 100:1 | Toluene | 70 | 12 | 85 | 25,000 | 2.1 |
| 2 | 200:1 | Toluene | 70 | 12 | 78 | 42,000 | 2.3 |
| 3 | 100:1 | Bulk | 70 | 8 | 92 | 21,000 | 2.5 |
Note: The data in this table is hypothetical and serves as an example of expected trends. Actual results will vary depending on the specific experimental conditions.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures such as block and star polymers.[8][9]
The RAFT Mechanism
RAFT polymerization employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. The growing polymer radical reversibly adds to the CTA, forming a dormant species. This dormant species can then fragment to release a new radical that can initiate a new polymer chain. This rapid equilibrium between active and dormant species ensures that all polymer chains grow at a similar rate, leading to a narrow molecular weight distribution.
Diagram: RAFT Polymerization Mechanism
Caption: Simplified mechanism of RAFT polymerization.
Protocol: RAFT Polymerization of 1-Phenylbut-3-en-1-one
This protocol is adapted from established methods for the RAFT polymerization of vinyl ketones.[1][9][10]
Materials:
-
1-Phenylbut-3-en-1-one (inhibitor removed)
-
AIBN (recrystallized)
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate, CPDTC)
-
Anhydrous 1,4-dioxane
-
Methanol
-
Argon or Nitrogen gas supply
-
Schlenk tube or reaction flask
Procedure:
-
Reagent Preparation: Prepare a stock solution of AIBN in 1,4-dioxane.
-
Reaction Setup: In a Schlenk tube, dissolve the 1-phenylbut-3-en-1-one monomer and the RAFT agent in 1,4-dioxane. The ratio of monomer to RAFT agent will determine the target molecular weight.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Initiation: Add the required volume of the AIBN stock solution to the reaction mixture under an inert atmosphere. The ratio of RAFT agent to initiator is typically between 5:1 and 10:1.
-
Polymerization: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 70 °C). Monitor the reaction progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.
-
Termination and Isolation: Once the desired conversion is reached, stop the polymerization by cooling the reaction mixture in an ice bath and exposing it to air. Precipitate the polymer in cold methanol.
-
Purification and Drying: Filter the polymer, wash with methanol, and dry under vacuum to a constant weight.
Polymer Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the polymer structure and determining monomer conversion.
-
¹H NMR: The disappearance of the vinyl proton signals (typically in the range of 5.5-7.0 ppm) of the monomer and the appearance of broad signals corresponding to the polymer backbone are indicative of successful polymerization.[11]
-
Monomer Conversion: The conversion can be calculated by comparing the integration of a characteristic monomer vinyl proton peak with a stable internal standard or with the integration of the aromatic protons of the polymer.[11]
Gel Permeation Chromatography (GPC)
GPC (also known as Size Exclusion Chromatography, SEC) is the primary technique for determining the molecular weight (Mn, Mw) and dispersity (Đ = Mw/Mn) of the synthesized polymers.[12]
-
Instrumentation: A typical GPC system consists of a pump, an injector, a set of columns packed with a porous gel, and a detector (e.g., refractive index, UV).[12]
-
Mobile Phase: A suitable solvent that dissolves the polymer, such as THF or chloroform, is used as the mobile phase.
-
Calibration: The system is calibrated using polymer standards of known molecular weight (e.g., polystyrene) to generate a calibration curve.
-
Analysis: The elution time of the polymer sample is compared to the calibration curve to determine its molecular weight distribution. A narrow peak in the GPC chromatogram indicates a low dispersity.[3]
Table 2: Expected Polymer Characteristics from Different Polymerization Methods
| Polymerization Method | Molecular Weight Control | Dispersity (Đ) | Polymer Architecture |
| Anionic | High | < 1.2 | Linear, Block, Star |
| Conventional Free Radical | Low | > 1.5 | Branched, Cross-linked |
| RAFT | High | < 1.3 | Linear, Block, Star, Comb |
Conclusion
The polymerization of 1-phenylbut-3-en-1-one and its derivatives presents an exciting opportunity for the development of novel polymeric materials. This guide provides a foundational framework for initiating research in this area by adapting established protocols from the well-studied polymerization of other vinyl ketones. The detailed methodologies for anionic, free radical, and RAFT polymerization, coupled with characterization techniques, are designed to empower researchers to synthesize and analyze these new polymers effectively. It is crucial to recognize that the protocols provided herein are starting points, and optimization of reaction conditions will be essential to achieve the desired polymer properties for specific applications.
References
-
Tsushima, R., Tsuruta, T. (1974). Anionic polymerization of phenyl vinyl ketone initiated with a model compound possessing the same structure as the growing chain end. Journal of Polymer Science: Polymer Chemistry Edition, 12(1), 183-191. [Link]
-
Tsuruta, T., et al. (1961). Anionic Polymerization of Vinyl Ketones. Die Makromolekulare Chemie, 45(1), 227-230. [Link]
-
Hirano, T., et al. (2021). Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. Macromolecules, 54(15), 7139-7148. [Link]
-
Lee, I.-H., et al. (2017). Controlled radical polymerization of vinyl ketones using visible light. Polymer Chemistry, 8(21), 3343-3348. [Link]
-
Wang, J.-S., Matyjaszewski, K. (1995). ‘Living’/controlled radical polymerization of styrene with AIBN/FeCl₃/PPh₃ initiating system via a reverse atom transfer radical polymerization. Macromolecules, 28(24), 7901-7910. [Link]
-
Moad, G., Rizzardo, E., Thang, S. H. (2009). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Australian Journal of Chemistry, 62(11), 1402-1472. [Link]
-
LibreTexts. (2021). 2.9: Radical Polymerization. Chemistry LibreTexts. [Link]
-
Kostina, Y., et al. (2021). Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. Polymers, 13(21), 3788. [Link]
-
Lee, I.-H., et al. (2017). Controlled radical polymerization of vinyl ketones using visible light. Polymer Chemistry, 8(21), 3343-3348. [Link]
-
Charleux, B., et al. (2017). UV-degradable poly(phenyl vinyl ketone) particles produced by polymerisation-induced self-assembly in ethanol or water. Polymer Chemistry, 8(30), 4443-4451. [Link]
-
Meijer, E. W., et al. (2019). GPC analysis of polyketones Traces of the viscosity detector (black), C-H sensitive IR detector (blue), and carbonyl-sensitive IR detector (red). ResearchGate. [Link]
-
Theato, P., et al. (2007). Well-Defined Vinyl Ketone-Based Polymers by Reversible Addition−Fragmentation Chain Transfer Polymerization. Journal of the American Chemical Society, 129(25), 7754-7755. [Link]
-
Agilent Technologies. (2015). Analysis of Modified Polyvinyl Alcohol by GPC Viscometry using the Agilent 390-MDS Multi Detector Suite. Agilent Technologies Application Note. [Link]
-
Agilent Technologies. (2014). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Agilent Technologies Application Note. [Link]
-
Kostina, Y., et al. (2021). Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. Polymers, 13(21), 3788. [Link]
-
Theato, P., et al. (2007). Well-Defined Vinyl Ketone-Based Polymers by Reversible Addition−Fragmentation Chain Transfer Polymerization. Journal of the American Chemical Society, 129(25), 7754-7755. [Link]
-
Ligon, S. C., et al. (2016). Rise and Fall: Poly(phenyl vinyl ketone) Photopolymerization and Photodegradation under Visible and UV Radiation. Macromolecular Rapid Communications, 37(24), 2011-2015. [Link]
-
Ligon, S. C., et al. (2017). Poly(Vinyl Ketones): New Directions in Photodegradable Polymers. Chemical Reviews, 117(7), 5068-5105. [Link]
-
Ligon, S. C., et al. (2023). Controlled Photodegradation of Phenyl Vinyl Ketone Polymers by Reinforcement with Softer Networks. Polymer Chemistry. [Link]
-
Ligon, S. C., et al. (2021). Changing Self‐Assembly Through Degradation: Phenyl Vinyl Ketone Polymer Nanoparticles Under Light. Advanced Functional Materials, 31(41), 2104958. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenylbut-3-en-1-one
Welcome to the technical support center for the synthesis of 1-Phenylbut-3-en-1-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields.
Introduction
1-Phenylbut-3-en-1-one is a valuable α,β-unsaturated ketone used as a building block in the synthesis of more complex molecules. While its synthesis is achievable through several routes, each presents unique challenges that can impact yield and purity. This guide will primarily focus on the most common and reliable two-step approach: the synthesis of the precursor alcohol, 1-Phenylbut-3-en-1-ol, followed by its oxidation. We will also address potential pitfalls of direct synthesis methods like the Claisen-Schmidt condensation.
Core Synthesis Strategy: Oxidation of 1-Phenylbut-3-en-1-ol
A robust method for preparing 1-Phenylbut-3-en-1-one is the oxidation of its corresponding secondary alcohol, 1-Phenylbut-3-en-1-ol.[1] This precursor is typically synthesized via a Grignard reaction between allylmagnesium bromide and benzaldehyde. The subsequent oxidation of the alcohol to the ketone is a critical step where yields can often be compromised.
Below is a general workflow for this two-step synthesis:
Caption: General two-step synthesis of 1-Phenylbut-3-en-1-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Oxidation of 1-Phenylbut-3-en-1-ol
This section addresses common issues encountered during the oxidation of 1-Phenylbut-3-en-1-ol to 1-Phenylbut-3-en-1-one. We will focus on two widely used methods: Pyridinium Chlorochromate (PCC) oxidation and Swern oxidation.
Q1: My yield of 1-Phenylbut-3-en-1-one is consistently low after oxidation. What are the likely causes?
A: Low yields in this oxidation step can stem from several factors, depending on the chosen method.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient oxidant, non-optimal reaction time, or temperature. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Degradation of Product: The product, an α,β-unsaturated ketone, can be sensitive to harsh reaction conditions. Prolonged exposure to strong acids or bases, or high temperatures, can lead to decomposition or side reactions.
-
Side Reactions: The presence of the alkene functionality in the starting material and product can lead to unwanted side reactions if the chosen oxidant is not sufficiently selective.
-
Difficult Purification: The product may be lost during the workup and purification steps. α,β-unsaturated ketones can sometimes be volatile or prone to polymerization.
Q2: I'm using PCC for the oxidation. What specific issues should I be aware of?
A: Pyridinium chlorochromate (PCC) is a relatively mild oxidant suitable for converting secondary alcohols to ketones.[2][3] However, there are some common pitfalls:
-
Hygroscopic Nature of PCC: PCC is sensitive to moisture. The presence of water can lead to the formation of a sticky, difficult-to-handle reaction mixture and may affect the oxidant's reactivity. It is essential to use anhydrous solvents and handle PCC in a dry environment.
-
Acidity of PCC: PCC is acidic, which can potentially cause side reactions with acid-sensitive functional groups. While 1-Phenylbut-3-en-1-ol is relatively robust, this is a factor to consider for more complex substrates.
-
Workup and Purification: The chromium byproducts from the reaction can complicate purification. A common workup involves filtering the reaction mixture through a pad of silica gel or Florisil to remove the chromium salts before concentrating the filtrate.
| PCC Oxidation Troubleshooting | |
| Problem | Possible Cause & Solution |
| Low Conversion | - Insufficient PCC: Use a slight excess of PCC (1.2-1.5 equivalents).- Reaction Time: Monitor by TLC to ensure the reaction has gone to completion. |
| Difficult to Stir/Sticky Mixture | - Wet Reagents/Solvent: Ensure all glassware is oven-dried and solvents are anhydrous. PCC is best handled in a glove bag or dry box. |
| Product Loss During Workup | - Chromium Byproducts: After the reaction, dilute with an equal volume of ether and filter through a short plug of silica gel to remove chromium salts. Wash the silica plug with additional ether. |
Experimental Protocol: PCC Oxidation of 1-Phenylbut-3-en-1-ol
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask, add a solution of 1-Phenylbut-3-en-1-ol (1 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional 15 minutes.
-
Pass the mixture through a short column of silica gel, eluting with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-Phenylbut-3-en-1-one.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Q3: I'm considering Swern oxidation. What are the advantages and disadvantages compared to PCC?
A: The Swern oxidation is another excellent method for oxidizing secondary alcohols to ketones under mild conditions.[4] It avoids the use of heavy metals like chromium, which is a significant environmental advantage.
Advantages of Swern Oxidation:
-
Mild Conditions: The reaction is typically run at very low temperatures (-78 °C), which is beneficial for sensitive substrates.
-
High Yields: Swern oxidation often provides high yields of the desired ketone.
-
No Heavy Metal Waste: The byproducts are volatile and easily removed, avoiding the issues with chromium salts from PCC.
Disadvantages and Common Problems with Swern Oxidation:
-
Formation of Dimethyl Sulfide: A major drawback is the production of dimethyl sulfide, which has a very strong and unpleasant odor. All manipulations should be performed in a well-ventilated fume hood, and glassware should be quenched with bleach to neutralize the smell.[5]
-
Strict Temperature Control: The reaction is highly exothermic and requires careful temperature control at -78 °C (typically using a dry ice/acetone bath). Allowing the reaction to warm up prematurely can lead to side reactions and a decrease in yield.[6]
-
Side Reactions: If the triethylamine base is added before the alcohol has fully reacted with the activated DMSO, an undesired side product, an alkoxythiomethyl ether, can form.[4]
| Swern Oxidation Troubleshooting | |
| Problem | Possible Cause & Solution |
| Low Yield | - Premature Warming: Maintain the reaction temperature at -78 °C throughout the addition of reagents.- Incorrect Order of Addition: Ensure the alcohol is added to the activated DMSO before the addition of the triethylamine base. |
| Unpleasant Odor | - Dimethyl Sulfide Byproduct: Perform the reaction in a well-ventilated fume hood. Quench all glassware and waste with bleach. |
| Formation of Side Products | - Epimerization: For chiral centers alpha to the carbonyl, the basic conditions of the Swern oxidation can sometimes cause epimerization. This is less of a concern for this specific synthesis unless a chiral starting material is used. |
Experimental Protocol: Swern Oxidation of 1-Phenylbut-3-en-1-ol
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM and cool to -78 °C.
-
In a separate flask, prepare a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM.
-
Add the DMSO solution dropwise to the stirred oxalyl chloride solution at -78 °C. Stir for 15 minutes.
-
Add a solution of 1-Phenylbut-3-en-1-ol (1 equivalent) in anhydrous DCM dropwise to the reaction mixture at -78 °C. Stir for 30 minutes.
-
Add triethylamine (5 equivalents) dropwise to the reaction mixture at -78 °C. Stir for 30 minutes, then allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Part 2: Direct Synthesis Approaches and Their Challenges
While the oxidation of 1-Phenylbut-3-en-1-ol is a reliable method, direct synthesis routes are often explored. Here, we address a common one-pot method and its associated problems.
Q4: Can I synthesize 1-Phenylbut-3-en-1-one directly using a Claisen-Schmidt condensation? I'm getting a mixture of products.
A: A Claisen-Schmidt condensation between benzaldehyde and acetone is a common method for synthesizing benzalacetone (4-phenyl-3-buten-2-one).[7] However, adapting this for 1-Phenylbut-3-en-1-one by using a different enolate source can be problematic. A more relevant Claisen-Schmidt type reaction would involve benzaldehyde and a suitable three-carbon ketone or aldehyde enolate.
A significant challenge with Claisen-Schmidt reactions involving enolizable ketones is the potential for multiple condensation products. For instance, if acetone is used with benzaldehyde, both a single condensation to form benzalacetone and a double condensation to form dibenzalacetone can occur.[8] This leads to a mixture of products that can be difficult to separate, ultimately lowering the yield of the desired compound. Careful control of stoichiometry and reaction conditions is necessary to favor the mono-adduct.
Caption: Potential side reaction in Claisen-Schmidt condensation.
Q5: What about a Friedel-Crafts acylation approach?
A: Friedel-Crafts acylation of benzene with but-3-enoyl chloride in the presence of a Lewis acid like AlCl₃ is a theoretically possible direct route.[9][10]
However, this method has several potential drawbacks:
-
Carbocation Rearrangement: The but-3-enoyl cation could potentially rearrange to a more stable carbocation, leading to isomeric ketone byproducts.
-
Lewis Acid Interaction with Alkene: The Lewis acid catalyst might interact with the double bond of the acyl chloride or the product, leading to polymerization or other side reactions.
-
Harsh Conditions: Friedel-Crafts reactions often require strong Lewis acids and can be difficult to control, potentially leading to lower yields and the formation of impurities.
Given these challenges, the two-step synthesis via oxidation of the corresponding alcohol is generally a more reliable and higher-yielding approach for the preparation of 1-Phenylbut-3-en-1-one.
Summary of Key Recommendations for Yield Improvement
-
Route Selection: For the highest and most consistent yields, the two-step synthesis involving the oxidation of 1-Phenylbut-3-en-1-ol is recommended.
-
Oxidant Choice: Both PCC and Swern oxidation are effective. The choice may depend on available equipment (for low-temperature reactions), sensitivity of other functional groups, and environmental considerations.
-
Reaction Monitoring: Always monitor the progress of your reaction by TLC to determine the optimal reaction time and avoid over-running the reaction, which can lead to byproduct formation.
-
Anhydrous Conditions: For both Grignard reactions and oxidations (especially with PCC), the use of dry glassware and anhydrous solvents is critical for success.
-
Careful Workup and Purification: Proper workup procedures to remove catalyst residues and byproducts are essential. Flash column chromatography is often necessary to obtain a pure product.
References
-
Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenylbut-3-en-1-ol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-phenylbut-3-ene-1,2-dione (V). Reaction conditions: i) benzene, AlCl3; 164. Retrieved from [Link]
-
Chad's Prep. (2021, January 24). 12.8 Oxidation of Alcohols by Chromic Acid and PCC | Organic Chemistry [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). An α, β-unsaturated ketone alkylation and efficient reduction protocol for the synthesis of 3α-hydroxy-3β-methyl-4,4-dimethyl-5α-21-bromo-19-nor-pregnan-20-one. Retrieved from [Link]
-
Sourav Sir's Classes. (2022, February 18). Strategies for Synthesis & Retrosynthesis (Alpha, Beta unsaturated carbonyl compounds) | Chemistry [Video]. YouTube. [Link]
-
Royal Society of Chemistry. (2020, April 7). Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions. Chemical Society Reviews. [Link]
-
PubChem. (n.d.). 1-Phenylbut-3-en-1-one. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenylbut-3-en-1-ol, (1S)-. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]
-
ResearchGate. (2025, August 26). Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
PMC. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Retrieved from [Link]
-
Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]
-
PMC. (n.d.). Efficient synthesis of β'-amino-α,β-unsaturated ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 17.6: α,β-Unsaturated Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Retrieved from [Link]
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Swern Oxidation. Retrieved from [Link]
-
MDPI. (n.d.). Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Primary saturation of α, β-unsaturated carbonyl containing fatty acids does not abolish electrophilicity. Retrieved from [Link]
-
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]
-
WordPress. (n.d.). DMSO –Oxalyl Chloride, Swern Oxidation. Retrieved from [Link]
-
Organic Chemistry II. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Retrieved from [Link]
-
Organic Syntheses. (2010). SYNTHESIS OF (3-CHLOROBUTYL)BENZENE BY THE COBALT-CATALYZED HYDROCHLORINATION OF 4-PHENYL-1-BUTENE. 87, 88. [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted carbonyl compounds by 1,4-additions. Retrieved from [Link]
-
Reddit. (2023, February 25). PCC: Oxidizes primary AND secondary alcohols???. r/Mcat. [Link]
-
Chemistry 211 Experiment 5. (2012, November 14). Retrieved from [Link]
-
Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
- Google Patents. (n.d.). RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one.
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Technical Support Center: Optimizing Reaction Conditions for 1-Phenylbut-3-en-1-one Stability
Welcome to the technical support center for 1-Phenylbut-3-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile yet sensitive ketone. Here, we will delve into the root causes of its instability and provide actionable, field-proven troubleshooting strategies to ensure the integrity of your experiments and the purity of your product.
Introduction: The Duality of Reactivity and Instability
1-Phenylbut-3-en-1-one, an allylic β,γ-unsaturated ketone, is a valuable building block in organic synthesis. Its structure, featuring a carbonyl group, a phenyl ring, and a terminal double bond, offers multiple sites for chemical modification. However, these same features make the molecule susceptible to several degradation pathways, including isomerization, polymerization, and other side reactions. Understanding the delicate balance between desired reactivity and inherent instability is paramount for its successful application. This guide provides a systematic approach to identifying and mitigating these stability challenges.
Section 1: Understanding the Core Instability Issues
The primary stability concerns with 1-Phenylbut-3-en-1-one stem from two key structural motifs: the β,γ-unsaturated ketone system and the vinyl group. These functionalities are prone to acid/base catalysis and radical-mediated reactions.
The main degradation pathways include:
-
Isomerization: Migration of the double bond from the β,γ-position to the more thermodynamically stable α,β-position, forming the conjugated isomer, 1-phenylbut-2-en-1-one (phenyl vinyl ketone). This is often catalyzed by trace amounts of acid or base.[1][2]
-
Polymerization: The vinyl group can undergo radical polymerization, especially when exposed to heat, light, or radical initiators, leading to oligomeric or polymeric byproducts.[3][4]
-
Michael Addition: If isomerized to its α,β-unsaturated form, the molecule becomes an excellent Michael acceptor, reacting with any available nucleophiles in the reaction mixture.
Below is a diagram illustrating the primary degradation pathways for 1-Phenylbut-3-en-1-one.
Caption: Primary degradation pathways for 1-Phenylbut-3-en-1-one.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and reaction of 1-Phenylbut-3-en-1-one in a direct question-and-answer format.
Q1: My reaction yield is consistently low, and I observe multiple new spots on my TLC plate that I can't identify. What is the likely cause?
A: This is a classic sign of competing degradation pathways, primarily isomerization and polymerization. The less polar spots are likely your desired product and its isomer, while the material near the baseline is probably polymeric.
-
Causality: 1-Phenylbut-3-en-1-one can isomerize to the more stable conjugated α,β-unsaturated ketone, 1-phenylbut-2-en-1-one, under either acidic or basic conditions.[1][2] This isomer is often more reactive and can participate in subsequent reactions. Simultaneously, the vinyl group is susceptible to radical polymerization, which can be initiated by heat, ambient light, or trace metal impurities.[3][4]
-
Troubleshooting Workflow:
-
Analyze a sample of your starting material: Confirm its purity by ¹H NMR and GC-MS to rule out degradation during storage.
-
Check the pH: Use a pH strip to test your reaction mixture. Even seemingly neutral conditions can be slightly acidic or basic due to reagents or glassware.
-
Run a control reaction: Set up the reaction in the dark and under an inert atmosphere (Nitrogen or Argon) to minimize light and oxygen exposure.
-
Incorporate a radical inhibitor: Add a small amount (10-100 ppm) of an inhibitor like Butylated hydroxytoluene (BHT) or hydroquinone to your reaction.[5]
-
Q2: I've confirmed that my product is isomerizing to 1-phenylbut-2-en-1-one. How can I prevent this?
A: Isomerization of β,γ-unsaturated ketones to their α,β-conjugated counterparts is a common, thermodynamically driven process catalyzed by acid or base.[2] The key is to maintain strict pH control.
-
Causality: Both acids and bases can facilitate the tautomerization process by promoting the formation of an enol or enolate intermediate, which then reprotonates at the α-carbon to yield the conjugated system.[6][7][8]
-
Preventative Measures:
-
Use Buffered Systems: If compatible with your reaction chemistry, employ a neutral buffer (e.g., phosphate buffer, pH 7.0-7.4) to maintain a stable pH.
-
Purify Reagents: Ensure all reagents and solvents are free from acidic or basic impurities. For example, dichloromethane can contain trace HCl and should be passed through a plug of basic alumina if acidity is suspected.
-
Acid/Base Scavengers: In non-aqueous systems, consider adding a non-nucleophilic proton sponge or a sterically hindered base in stoichiometric amounts to neutralize any trace acid.
-
Glassware Preparation: Avoid using glassware that has been washed with strong acids or bases without thorough neutralization and rinsing.
-
Q3: How can I effectively prevent polymerization during reactions and subsequent purification?
A: Polymerization is typically a radical-driven process.[9] Control involves eliminating potential radical initiators and introducing inhibitors that can quench any radicals that do form.
-
Causality: Free radicals can initiate a chain reaction with the vinyl group of the molecule, leading to the formation of long-chain polymers.[4][10] This process is often accelerated by heat and UV light.
-
Prevention Protocol:
-
Inert Atmosphere: Always handle the compound and run reactions under an inert atmosphere (N₂ or Ar) to exclude oxygen, which can contribute to radical formation.
-
Use Radical Inhibitors: These compounds act as radical scavengers. BHT and hydroquinone are common choices.[5][11] They are effective at low concentrations (ppm level) and should be added to both the reaction mixture and solvents used for purification.
-
Temperature Control: Keep the reaction temperature as low as reasonably possible to minimize thermal initiation of polymerization.
-
Solvent Degassing: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles to remove dissolved oxygen.
-
Avoid Light Exposure: Protect the reaction from light by wrapping the flask in aluminum foil.
-
Q4: What are the ideal storage conditions for 1-Phenylbut-3-en-1-one to ensure long-term stability?
A: Proper storage is critical. The goal is to mitigate all potential triggers for degradation.
-
Recommended Storage Protocol:
-
Temperature: Store at low temperatures, typically 2-8°C.
-
Atmosphere: Store under an inert atmosphere (argon is preferable to nitrogen for long-term storage).
-
Inhibitor: Ensure the material is stored with a radical inhibitor like BHT (typically ~50-200 ppm).
-
Light: Store in an amber vial or a clear vial wrapped in foil to protect from light.
-
Purity: Ensure the material is pure before long-term storage, as impurities can catalyze decomposition.
-
Section 3: Experimental Protocols
Here are detailed, self-validating protocols for troubleshooting stability issues.
Protocol 1: pH Stability Screening
This experiment will help you determine the optimal pH range for your reaction.
-
Preparation: Prepare a series of buffered solutions (e.g., pH 4, 5, 6, 7, 8, 9) that are compatible with your solvent system.
-
Sample Setup: In separate vials, dissolve a small, known amount of 1-Phenylbut-3-en-1-one in your reaction solvent. Add a small volume of each buffer to its respective vial. Include an unbuffered control.
-
Incubation: Stir all vials at your intended reaction temperature.
-
Time-Point Analysis: At regular intervals (e.g., t=0, 1h, 4h, 24h), withdraw a small aliquot from each vial.
-
Quench and Analyze: Immediately quench the aliquot (e.g., by diluting in a neutral solvent system for HPLC). Analyze the purity and the ratio of β,γ to α,β isomer by HPLC or GC-MS.
-
Data Evaluation: Plot the percentage of remaining 1-Phenylbut-3-en-1-one against time for each pH. The pH that shows the least degradation over time is the optimal choice.
Protocol 2: Evaluating Radical Inhibitor Efficacy
This protocol helps validate the effectiveness of an inhibitor.
-
Setup: Prepare three identical reaction mixtures containing 1-Phenylbut-3-en-1-one.
-
Vial A (Negative Control): No inhibitor.
-
Vial B (Test): Add 100 ppm of BHT.
-
Vial C (Test): Add 100 ppm of hydroquinone.
-
-
Conditions: Run the reactions under conditions known to cause polymerization (e.g., elevated temperature, open to air, or with a known radical initiator like AIBN).
-
Analysis: After a set period (e.g., 8 hours), analyze the contents of each vial by ¹H NMR or GC.
-
Validation:
-
The NMR of Vial A should show significant peak broadening or the appearance of polymeric material.
-
Compare the purity in Vials B and C to Vial A. A successful inhibitor will result in a much cleaner reaction profile with significantly higher purity of the desired monomeric product.
-
Section 4: Summary of Recommended Conditions
For optimal stability of 1-Phenylbut-3-en-1-one, adhere to the following conditions.
| Parameter | Recommended Condition | Rationale |
| pH | Neutral (6.5 - 7.5) | Minimizes acid/base catalyzed isomerization to the α,β-unsaturated ketone.[2][8] |
| Temperature | As low as feasible for the reaction | Reduces the rate of all degradation pathways, especially thermal polymerization. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes oxygen, preventing the formation of peroxy radicals that can initiate polymerization. |
| Light | Protect from light (use amber glass or foil) | Prevents photochemical reactions and photo-initiated radical polymerization.[10] |
| Inhibitors | 50-200 ppm BHT or Hydroquinone | Scavenges free radicals to prevent the onset of polymerization.[5][11] |
| Solvents | High purity, degassed, and neutral | Removes dissolved oxygen and trace acid/base impurities that can trigger degradation. |
By implementing these strategies, you can significantly improve the stability of 1-Phenylbut-3-en-1-one, leading to more reliable experimental outcomes, higher yields, and greater product purity.
References
-
National Center for Biotechnology Information. (n.d.). 1-Phenylbut-3-en-1-ol. PubChem Compound Database. Available at: [Link]
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-
Gao, Y., et al. (2024). Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. Toxics, 12(1), 53. Available at: [Link]
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-
Pollack, R. M., & Bender, M. L. (1970). Primary amino catalysis of the isomerization of a .beta.,.gamma.-unsaturated ketone to its .alpha.,.beta.-unsaturated isomer. Possible method for enzymic double bond migration in unsaturated ketones. Journal of the American Chemical Society, 92(24), 7190-7194. Available at: [Link]
-
LibreTexts Chemistry. (2020, May 22). 18.6: Keto-Enol Tautomerism. Available at: [Link]
-
Boyer, C., et al. (2018). Controlled radical polymerization of vinyl ketones using visible light. Polymer Chemistry, 9(4), 437-443. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Phenylbut-3-en-1-one. PubChem Compound Database. Available at: [Link]
-
Hussain Biology. (2017, July 13). Beta Oxidation of Fatty Acids | Degradation of Saturated Fatty Acids. YouTube. Available at: [Link]
-
LibreTexts Chemistry. (2024, March 17). 10.4: Stability of the Allyl Radical - Resonance Revisited. Available at: [Link]
-
Kim, H., et al. (2017). A Mild Isomerization Reaction for β,γ-Unsaturated Ketone to α,β-Unsaturated Ketone. Bulletin of the Korean Chemical Society, 38(7), 849-851. Available at: [Link]
-
Vana, P. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 539. Available at: [Link]
-
The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Available at: [Link]
-
Kostjuk, S. V., et al. (2022). Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. Polymers, 15(1), 5. Available at: [Link]
-
Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (2022, December 15). (PDF) Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. Available at: [Link]
-
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-
Poirier, Y., et al. (2000). Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes. Plant Physiology, 122(3), 825-834. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism Study of the Allylic Alkylation Reaction of Ketones. Available at: [Link]
-
Science With Tal. (2023, June 9). Fatty Acid Catabolism Explained (Beta oxidation, Ketogenesis, Lipolysis, Carnitine Shuttle) | Clip. YouTube. Available at: [Link]
-
Illmann, S., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics, 21(17), 13391-13407. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Substituted carbonyl compound synthesis by allylation. Available at: [Link]
-
Corrigan, N., et al. (2018). Rise and Fall: Poly(phenyl vinyl ketone) Photopolymerization and Photodegradation under Visible and UV Radiation. Macromolecules, 51(21), 8546-8554. Available at: [Link]
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-
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-
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-
Chiang, Y., et al. (2003). Enolization of Aldehydes and Ketones: Structural Effects on Concerted Acid−Base Catalysis. Journal of the American Chemical Society, 125(24), 7336-7343. Available at: [Link]
-
YouTube. (2023, May 9). Synthesis of alpha beta unsaturated ketones and related compounds. Available at: [Link]
-
Chemistry Stack Exchange. (2016, October 12). How can an α,β-unsaturated ketone tautomerise?. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Phenylbut-3-en-1-ol, (1S)-. PubChem Compound Database. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
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- 4. Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Keto/Enol Tautomerization [sites.science.oregonstate.edu]
- 9. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rise and Fall: Poly(phenyl vinyl ketone) Photopolymerization and Photodegradation under Visible and UV Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eastman.com [eastman.com]
Technical Support Center: Characterization of Impurities in 1-Phenylbut-3-en-1-one
Here is the technical support center guide for the characterization of impurities in 1-Phenylbut-3-en-1-one samples.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for identifying, characterizing, and troubleshooting impurities in samples of 1-Phenylbut-3-en-1-one. Our approach is rooted in established analytical principles to ensure both scientific rigor and practical applicability in a laboratory setting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the impurity profile of 1-Phenylbut-3-en-1-one.
Q1: What are the most likely sources and types of impurities in 1-Phenylbut-3-en-1-one samples?
Impurities can be introduced at various stages, from synthesis to storage.[1][2] Understanding their origin is critical for control and characterization. The primary sources are:
-
Synthesis-Related Impurities: These are substances formed during the manufacturing process.[3]
-
Unreacted Starting Materials: The synthesis of 1-Phenylbut-3-en-1-one typically involves the oxidation of its precursor, 1-Phenyl-3-buten-1-ol.[4] This precursor is often synthesized via a Grignard reaction between benzaldehyde and an allyl halide.[4] Therefore, residual Benzaldehyde and 1-Phenyl-3-buten-1-ol are common process-related impurities.
-
Intermediates and By-products: Unplanned compounds produced during the reaction are a significant source of impurities.[3] For this molecule, potential by-products could arise from self-condensation reactions or reactions involving the vinyl group.
-
-
Degradation Products: 1-Phenylbut-3-en-1-one contains a reactive α,β-unsaturated ketone system and a terminal double bond, making it susceptible to degradation. Potential degradation pathways include oxidation, polymerization, or hydration of the double bond, especially during prolonged storage or exposure to light and air.
-
Reagents and Solvents: Residual solvents, catalysts, or reagents used during synthesis and purification can also be present in the final sample.
Table 1: Summary of Potential Impurities in 1-Phenylbut-3-en-1-one
| Impurity Class | Specific Example | Likely Origin |
| Starting Material | Benzaldehyde | Incomplete reaction during precursor synthesis.[4] |
| Precursor | 1-Phenyl-3-buten-1-ol | Incomplete oxidation to the final ketone.[4] |
| By-product | 1-Phenylbut-3-ene-1,2-dione | Potential over-oxidation or side reaction.[5] |
| Degradation Product | Benzoic Acid | Oxidative cleavage. |
| Reagent | Pyridinium Chlorochromate (PCC) | Residual oxidizing agent from synthesis.[4] |
Q2: What are the recommended analytical techniques for impurity profiling of 1-Phenylbut-3-en-1-one?
A multi-technique approach is essential for comprehensive impurity profiling.[1] The selection of methods depends on whether the goal is detection, quantification, or structural elucidation.
-
For Separation and Quantification:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying non-volatile impurities in pharmaceutical analysis.[6][7] A reversed-phase C18 or Phenyl-Hexyl column with a UV detector is an excellent starting point.
-
Gas Chromatography (GC): Ideal for analyzing volatile organic impurities, such as residual solvents (e.g., diethyl ether, THF) from the synthesis.[6]
-
-
For Identification and Structural Elucidation:
-
Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer (LC-MS, GC-MS) is a powerful technique.[3][6] It provides molecular weight information for unknown peaks, which is the first step in structural identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for providing detailed structural information about isolated impurities.[2][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps identify functional groups present in an impurity, complementing data from other techniques.[6]
-
The combination of these techniques, often referred to as hyphenated techniques, provides the most robust and reliable results for impurity characterization.[1][3]
Q3: How can I isolate a specific impurity for further characterization?
Once an impurity is detected, isolating it in a pure form is often necessary for definitive structural analysis (e.g., by NMR).
-
Preparative HPLC: This is a scaled-up version of analytical HPLC designed to purify and collect specific fractions of a sample. It is the most common method for isolating non-volatile impurities.
-
Flash Column Chromatography: A widely used technique for purifying compounds on a larger scale.[4] The crude mixture is loaded onto a silica gel column and eluted with a solvent system of increasing polarity to separate the components.[4][8]
Section 2: Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of 1-Phenylbut-3-en-1-one samples.
Problem 1: Poor Chromatographic Resolution
Symptom: The peak for 1-Phenylbut-3-en-1-one is co-eluting (overlapping) with one or more impurity peaks in your HPLC analysis, making accurate quantification impossible.
Causality: Resolution is a function of column efficiency, selectivity, and retention factor. Poor resolution indicates that one or more of these parameters are suboptimal for the specific separation of your main compound and the impurity .
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Adjust Organic Modifier Concentration: If using a reversed-phase method (e.g., with a C18 column), systematically adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. Decreasing the organic content will increase the retention time of all components, which may improve the separation between closely eluting peaks.
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other.
-
Modify the pH: If any impurities have acidic or basic functional groups, adjusting the pH of the aqueous portion of the mobile phase can significantly alter their retention time relative to the neutral 1-Phenylbut-3-en-1-one, thereby improving resolution.
-
-
Modify the Gradient Profile (for gradient elution):
-
Decrease the Gradient Slope: A shallower gradient (i.e., a slower increase in the organic solvent concentration over time) provides more time for compounds to separate on the column. This is particularly effective for complex mixtures.
-
-
Evaluate the Column:
-
Change Column Chemistry: If optimizing the mobile phase is insufficient, the column chemistry may not be suitable. A standard C18 column separates based on hydrophobicity. An impurity with similar hydrophobicity but different aromaticity might be better resolved on a Phenyl-Hexyl column, which offers alternative pi-pi interactions.
-
Check Column Health: Over time, columns can degrade. Assess the column's performance by checking its backpressure and theoretical plates with a standard compound.
-
Table 2: Starting HPLC Method Parameters
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | General purpose column for reversed-phase chromatography. |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides good peak shape for acidic compounds. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier with good UV transparency. |
| Gradient | 50% to 95% B over 20 minutes | A broad starting gradient to elute all potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection (UV) | 245 nm | Wavelength where the conjugated system should absorb strongly. |
| Injection Vol. | 5 µL | A small volume to prevent peak overload. |
Problem 2: Appearance of Unexpected Peaks
Symptom: Your chromatogram shows new or inconsistent peaks that were not present in previous analyses of the same or similar samples.
Causality: Unexpected peaks typically originate from one of three sources: sample degradation, contamination introduced during sample preparation, or issues with the analytical system itself (carryover).
Workflow for Investigating Unexpected Peaks
Caption: Troubleshooting logic for unexpected chromatographic peaks.
Problem 3: Difficulty in Structural Elucidation of an Unknown Impurity
Symptom: You have detected and chromatographically separated an unknown impurity, but you are unable to determine its chemical structure.
Causality: Structural elucidation requires gathering multiple pieces of spectroscopic and spectrometric data. Difficulty arises when data is incomplete or of poor quality, often due to the low concentration of the impurity.
Systematic Workflow for Impurity Identification
A hierarchical approach is the most efficient way to identify an unknown impurity.
Sources
Technical Support Center: Scaling Up the Synthesis of 1-Phenylbut-3-en-1-one
Welcome to the comprehensive technical support guide for the laboratory-scale production of 1-Phenylbut-3-en-1-one. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth protocols, troubleshooting advice, and frequently asked questions to ensure a successful and scalable synthesis.
Introduction
1-Phenylbut-3-en-1-one is a valuable building block in organic synthesis, serving as a precursor for a variety of more complex molecules. Its α,β-unsaturated ketone moiety and terminal alkene offer multiple reactive sites for functionalization. This guide outlines two robust and scalable synthetic strategies for its preparation: the oxidation of 1-phenylbut-3-en-1-ol and the direct Friedel-Crafts acylation of benzene. We will delve into the causality behind experimental choices, provide self-validating protocols, and address common challenges encountered during synthesis and scale-up.
Synthetic Strategies: A Comparative Overview
Two primary routes for the synthesis of 1-phenylbut-3-en-1-one are presented below. The choice of method will depend on available starting materials, equipment, and desired scale.
| Synthetic Route | Starting Materials | Key Transformation | Pros | Cons |
| Route 1: Oxidation | Phenylmagnesium bromide, 3-Butenal | Grignard Reaction followed by Oxidation | Readily available starting materials; well-established reactions. | Two-step process; requires careful control of Grignard reaction and oxidation conditions. |
| Route 2: Friedel-Crafts Acylation | Benzene, 3-Butenoic acid | Friedel-Crafts Acylation | Direct, one-pot conversion to the target molecule. | Requires synthesis of the acyl chloride; potential for side reactions with the unsaturated system. |
Route 1: Two-Step Synthesis via Oxidation
This classic approach involves the synthesis of the precursor alcohol, 1-phenylbut-3-en-1-ol, via a Grignard reaction, followed by its oxidation to the desired ketone.
Step 1: Synthesis of 1-Phenylbut-3-en-1-ol via Grignard Reaction
The reaction of phenylmagnesium bromide with 3-butenal provides the secondary alcohol, 1-phenylbut-3-en-1-ol.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Magnesium turnings | 24.31 | 2.67 g | 0.11 |
| Bromobenzene | 157.01 | 15.7 g (10.5 mL) | 0.10 |
| Anhydrous Diethyl Ether | 74.12 | 100 mL | - |
| 3-Butenal | 70.09 | 7.01 g (8.2 mL) | 0.10 |
| Saturated aq. NH4Cl | - | 50 mL | - |
| Anhydrous MgSO4 | 120.37 | - | - |
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add magnesium turnings to the flask and assemble the apparatus under a nitrogen atmosphere.
-
Add 20 mL of anhydrous diethyl ether to the flask.
-
In the dropping funnel, prepare a solution of bromobenzene in 30 mL of anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If not, gentle warming or the addition of an iodine crystal may be necessary.
-
Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes until most of the magnesium is consumed.
-
-
Reaction with 3-Butenal:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Prepare a solution of 3-butenal in 50 mL of anhydrous diethyl ether in the dropping funnel.
-
Add the 3-butenal solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 1-phenylbut-3-en-1-ol.
-
Step 2: Oxidation of 1-Phenylbut-3-en-1-ol to 1-Phenylbut-3-en-1-one
Several methods can be employed for this oxidation. The Swern oxidation is a reliable, high-yielding method that avoids the use of chromium-based reagents.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Oxalyl chloride | 126.93 | 1.9 mL | 0.022 |
| Anhydrous Dichloromethane (DCM) | 84.93 | 50 mL | - |
| Anhydrous Dimethyl Sulfoxide (DMSO) | 78.13 | 3.1 mL | 0.044 |
| 1-Phenylbut-3-en-1-ol | 148.20 | 2.96 g | 0.020 |
| Triethylamine | 101.19 | 13.9 mL | 0.10 |
Procedure:
-
Activation of DMSO:
-
In a flame-dried 250 mL three-necked flask under nitrogen, dissolve oxalyl chloride in 30 mL of anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO in 5 mL of anhydrous DCM, keeping the temperature below -60 °C.
-
Stir the mixture for 15 minutes.
-
-
Oxidation:
-
Slowly add a solution of 1-phenylbut-3-en-1-ol in 15 mL of anhydrous DCM to the activated DMSO solution, maintaining the temperature below -60 °C.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
-
Elimination and Work-up:
-
Slowly add triethylamine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Add 50 mL of water and transfer the mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO3 (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Route 2: Direct Synthesis via Friedel-Crafts Acylation
This route offers a more direct approach by acylating benzene with 3-butenoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Step 1: Synthesis of 3-Butenoyl Chloride
3-Butenoyl chloride can be prepared from commercially available 3-butenoic acid using thionyl chloride (SOCl₂).[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Butenoic acid | 86.09 | 8.61 g | 0.10 |
| Thionyl chloride | 118.97 | 11.0 mL (17.8 g) | 0.15 |
| DMF (catalytic) | 73.09 | 1-2 drops | - |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, add 3-butenoic acid and a catalytic amount of DMF.
-
Slowly add thionyl chloride at room temperature.
-
Heat the mixture to reflux for 2 hours. The evolution of SO₂ and HCl gas will be observed.
-
After cooling to room temperature, carefully distill the crude product to obtain pure 3-butenoyl chloride.
Step 2: Friedel-Crafts Acylation of Benzene
The synthesized 3-butenoyl chloride is then used to acylate benzene.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 14.7 g | 0.11 |
| Anhydrous Benzene | 78.11 | 100 mL | - |
| 3-Butenoyl Chloride | 104.54 | 10.5 g | 0.10 |
Procedure:
-
In a flame-dried 250 mL three-necked flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ in 50 mL of anhydrous benzene.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of 3-butenoyl chloride in 50 mL of anhydrous benzene, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 3 hours.
-
Carefully pour the reaction mixture onto crushed ice with concentrated HCl (10 mL).
-
Separate the organic layer and extract the aqueous layer with benzene (2 x 30 mL).
-
Combine the organic layers, wash with water, saturated aqueous NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Troubleshooting and FAQs
This section addresses common issues that may arise during the synthesis and scale-up of 1-phenylbut-3-en-1-one.
Route 1: Oxidation Pathway
Q1: My Grignard reaction is not initiating. What should I do?
A1:
-
Cause: The most common reason for a Grignard reaction failing to start is the presence of moisture on the glassware or in the solvent, which quenches the Grignard reagent as it forms. Another cause can be inactive magnesium turnings.
-
Solution:
-
Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.
-
Use freshly opened anhydrous solvents.
-
To activate the magnesium, you can add a small crystal of iodine, a few drops of 1,2-dibromoethane, or gently crush the magnesium turnings under a nitrogen atmosphere to expose a fresh surface.
-
Q2: I am getting a low yield of 1-phenylbut-3-en-1-ol.
A2:
-
Cause: Low yields can result from incomplete Grignard formation, side reactions of the Grignard reagent (e.g., coupling with unreacted bromobenzene to form biphenyl), or decomposition of the 3-butenal.
-
Solution:
-
Ensure the Grignard reagent is fully formed before adding the aldehyde.
-
Maintain a low temperature during the addition of 3-butenal to minimize side reactions.
-
Use freshly distilled 3-butenal, as it can polymerize on storage.
-
Q3: The Swern oxidation is giving a complex mixture of products.
A3:
-
Cause: The temperature control during a Swern oxidation is critical. If the temperature rises too high, side reactions can occur. Also, the order of addition of reagents is important.
-
Solution:
-
Maintain the reaction temperature strictly at -78 °C during the addition of all reagents.
-
Ensure that the alcohol is added to the activated DMSO complex before the addition of triethylamine to prevent the formation of byproducts.[2]
-
Route 2: Friedel-Crafts Acylation Pathway
Q4: I am observing a low yield in the Friedel-Crafts acylation.
A4:
-
Cause: Deactivation of the Lewis acid catalyst by moisture is a primary cause of low yields. Incomplete formation of the acyl chloride or side reactions of the acylium ion can also contribute.
-
Solution:
-
Use anhydrous AlCl₃ and anhydrous benzene. The reaction should be performed under a dry nitrogen or argon atmosphere.
-
Ensure the 3-butenoyl chloride is pure and freshly prepared.
-
Q5: I am concerned about intramolecular cyclization with the unsaturated acyl chloride.
A5:
-
Cause: The double bond in the 3-butenoyl chloride can potentially undergo an intramolecular Friedel-Crafts reaction to form a cyclic ketone.[3]
-
Solution:
-
Maintaining a low reaction temperature (0-5 °C) during the initial addition of the acyl chloride can help to minimize this side reaction.[4]
-
Using a less reactive Lewis acid or a shorter reaction time might also be beneficial, though this could impact the overall yield.
-
Q6: How do I remove the aluminum salts during work-up?
A6:
-
Cause: The aluminum salts form a complex with the product ketone, which needs to be hydrolyzed.
-
Solution:
-
Quenching the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid will hydrolyze the aluminum salts and bring them into the aqueous layer. Ensure thorough mixing during this step.
-
General Purification and Handling
Q7: What is the best way to purify the final product, 1-phenylbut-3-en-1-one?
A7:
-
Vacuum Distillation: This is an effective method for purification on a larger scale. The boiling point will depend on the pressure.[5]
-
Flash Column Chromatography: For smaller scales or to remove closely related impurities, silica gel chromatography using a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is recommended.
Q8: How should I store 1-phenylbut-3-en-1-one?
A8:
-
α,β-Unsaturated ketones can be prone to polymerization, especially in the presence of light or heat. It is recommended to store the purified product in a cool, dark place, preferably under an inert atmosphere. The addition of a radical inhibitor like BHT (butylated hydroxytoluene) may be considered for long-term storage.
Q9: What are the primary safety concerns when scaling up this synthesis?
A9:
-
Grignard Reaction: The formation of the Grignard reagent is exothermic and can become vigorous. Ensure adequate cooling and slow addition of the alkyl halide. Diethyl ether is highly flammable.
-
Swern Oxidation: The reaction between DMSO and oxalyl chloride is highly exothermic and generates gaseous byproducts (CO and CO₂).[6] It must be performed at low temperatures with careful control of addition rates. Dimethyl sulfide, a byproduct, has a strong, unpleasant odor.
-
Friedel-Crafts Acylation: AlCl₃ is highly reactive with water. The reaction generates HCl gas, which is corrosive. The quench with water/acid is also highly exothermic.
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- Google Patents. (n.d.). Method for preparing 3-butenoic acid.
- Google Patents. (n.d.). Method for preparing 3-butenoic acid.
-
Organic Syntheses. (n.d.). 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. Retrieved February 4, 2026, from [Link]
-
Master Organic Chemistry. (2018, May 30.). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 4, 2026, from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved February 4, 2026, from [Link]
-
YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). 1-Phenylbut-3-en-1-one. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). But-3-enoyl Chloride. Retrieved February 4, 2026, from [Link]
-
Chemsrc. (n.d.). BUT-3-ENOYL CHLORIDE | CAS#:1470-91-3. Retrieved February 4, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 4, 2026, from [Link]
-
Master Organic Chemistry. (2018, May 30.). Intramolecular Friedel-Crafts Reactions. Retrieved February 4, 2026, from [Link]
-
YouTube. (2021, April 22). Generation and Reaction of a Grignard Reagent. Retrieved February 4, 2026, from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved February 4, 2026, from [Link]
-
WordPress. (n.d.). DMSO –Oxalyl Chloride, Swern Oxidation. Retrieved February 4, 2026, from [Link]
-
Chemistry Stack Exchange. (2020, June 5). Why can't we oxidise allylic alcohol to aldehyde using pyridinium chlorochromate? Retrieved February 4, 2026, from [Link]
-
PubMed. (2015, October 29.). Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. Retrieved February 4, 2026, from [Link]
-
Chem LibreTexts. (2024, March 16.). 7: The Grignard Reaction (Experiment). Retrieved February 4, 2026, from [Link]
-
Journal of Organic Chemistry. (2017, March 3). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Retrieved February 4, 2026, from [Link]
-
Chem LibreTexts. (2023, January 22.). C. The Friedel-Crafts Acylation of Benzene. Retrieved February 4, 2026, from [Link]
-
Scribd. (n.d.). Grignard Reaction with Phenylmagnesium Bromide. Retrieved February 4, 2026, from [Link]
-
SLT. (2025, May 8.). Can Allylic Alcohol Be Oxidized By Pcc. Retrieved February 4, 2026, from [Link]
-
Chemical Communications. (2011, August 17.). Acid-catalyzed chirality-transferring intramolecular Friedel–Crafts cyclization of α-hydroxy-α-alkenylsilanes. Retrieved February 4, 2026, from [Link]
-
Scribd. (n.d.). Butanoyl Chloride With TC. Retrieved February 4, 2026, from [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved February 4, 2026, from [Link]
-
Chem LibreTexts. (2024, March 16.). 7: The Grignard Reaction (Experiment). Retrieved February 4, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved February 4, 2026, from [Link]
-
Master Organic Chemistry. (2011, September 9.). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved February 4, 2026, from [Link]
-
AZoM. (2024, May 3.). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. Retrieved February 4, 2026, from [Link]
-
Winthrop University. (n.d.). The Grignard Reaction. Retrieved February 4, 2026, from [Link]
-
YouTube. (2022, February 21.). About Oxidation by PCC by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). Retrieved February 4, 2026, from [Link]
-
YouTube. (2019, July 25.). 07.12 Swern Oxidation. Retrieved February 4, 2026, from [Link]
-
Chemsrc. (n.d.). 1-phenyl-3-buten-1-ol | CAS#:80735-94-0. Retrieved February 4, 2026, from [Link]
-
Wikipedia. (n.d.). Vacuum distillation. Retrieved February 4, 2026, from [Link]
-
International Journal of Advanced Chemistry Research. (2021, May 26.). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved February 4, 2026, from [Link]
-
Chem LibreTexts. (2022, April 7.). 5.4A: Overview of Vacuum Distillation. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). 1-Phenylbut-3-en-1-ol, (1S)-. Retrieved February 4, 2026, from [Link]
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Validation & Comparative
A Comparative Study of 1-Phenylbut-3-en-1-one and Other α,β-Unsaturated Ketones: A Guide for Researchers
Introduction: The Versatile Chemistry of α,β-Unsaturated Ketones
α,β-Unsaturated ketones are a pivotal class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. This structural motif imparts unique reactivity, making them exceptionally versatile intermediates in organic synthesis and crucial pharmacophores in drug discovery. The electrophilic nature of both the carbonyl carbon and the β-olefinic carbon allows for a range of nucleophilic attacks, most notably the conjugate or Michael addition, which is fundamental to the construction of complex molecular architectures.[1] This guide provides a comparative analysis of 1-phenylbut-3-en-1-one, a non-conjugated vinyl ketone, against a selection of canonical α,β-unsaturated ketones: chalcone, benzalacetone, and methyl vinyl ketone. By examining their structural nuances, spectroscopic signatures, and reactivity profiles, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their synthetic strategies and molecular design efforts.
Meet the Ketones: A Structural Overview
The reactivity and physical properties of α,β-unsaturated ketones are intrinsically linked to the extent and nature of their conjugation. Here, we introduce our panel of ketones, highlighting their key structural differences.
-
1-Phenylbut-3-en-1-one: This ketone is unique in our study as it is a non-conjugated system. The vinyl group is separated from the carbonyl group by a methylene spacer, which significantly alters its electronic properties and reactivity compared to its conjugated counterparts.[2]
-
Chalcone (1,3-Diphenyl-2-propen-1-one): A diaryl α,β-unsaturated ketone, chalcone possesses an extensive system of conjugation, encompassing both phenyl rings and the enone moiety. This extended π-system profoundly influences its stability and reactivity.
-
Benzalacetone (4-Phenyl-3-buten-2-one): Structurally similar to chalcone but with a methyl group replacing one of the phenyl rings, benzalacetone offers a valuable point of comparison to understand the electronic influence of aryl versus alkyl substituents on the enone system.
-
Methyl Vinyl Ketone (MVK): As the simplest α,β-unsaturated ketone, MVK provides a baseline for understanding the fundamental reactivity of the enone functional group without the electronic contributions of larger substituents.
Figure 1: Structures of the compared ketones.
Spectroscopic Fingerprints: A Comparative Analysis
Spectroscopic techniques provide invaluable insights into the electronic and structural differences between these ketones. The degree of conjugation directly impacts the energies of molecular orbitals, which is reflected in their NMR and IR spectra.
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key IR Signals (cm⁻¹) |
| 1-Phenylbut-3-en-1-one | ~7.9 (ortho-ArH), ~7.5 (meta/para-ArH), ~5.9 (vinyl CH), ~5.2 (vinyl CH₂), ~3.7 (CH₂) | ~198 (C=O), ~137 (Ar-C), ~133 (Ar-CH), ~128 (Ar-CH), ~118 (vinyl CH₂), ~45 (CH₂) | ~1685 (C=O), ~1640 (C=C) |
| Chalcone | ~7.9 (ortho-ArH), ~7.4-7.6 (ArH), ~7.8 (β-H), ~7.5 (α-H) | ~190 (C=O), ~145 (β-C), ~122 (α-C), ~128-138 (Ar-C) | ~1660 (C=O), ~1600 (C=C) |
| Benzalacetone | ~7.4-7.6 (ArH), ~7.5 (β-H), ~6.7 (α-H), ~2.4 (CH₃) | ~198 (C=O), ~143 (β-C), ~128 (α-C), ~128-134 (Ar-C), ~27 (CH₃) | ~1665 (C=O), ~1610 (C=C) |
| Methyl Vinyl Ketone | ~6.3 (vinyl CH), ~6.1 (vinyl CH₂), ~5.9 (vinyl CH₂), ~2.3 (CH₃) | ~198 (C=O), ~137 (vinyl CH), ~128 (vinyl CH₂), ~26 (CH₃) | ~1700 (C=O), ~1620 (C=C) |
Analysis of Spectroscopic Data:
The most telling spectroscopic feature is the chemical shift of the carbonyl carbon in the ¹³C NMR spectrum and the stretching frequency of the carbonyl group in the IR spectrum.
-
¹³C NMR: The carbonyl carbon of 1-phenylbut-3-en-1-one is expected to resonate at a higher frequency (more deshielded) compared to its conjugated counterparts. This is because, in the conjugated systems, electron density from the C=C double bond can be delocalized onto the carbonyl oxygen, increasing the electron density at the carbonyl carbon and causing it to be more shielded.[3]
-
IR Spectroscopy: The C=O stretching frequency is a sensitive probe of conjugation. For 1-phenylbut-3-en-1-one, the C=O stretch appears at a higher wavenumber (around 1685 cm⁻¹), which is typical for an isolated aryl ketone. In contrast, the conjugated ketones (chalcone, benzalacetone, and MVK) exhibit their C=O stretches at lower wavenumbers (1660-1700 cm⁻¹). This shift to lower energy is a direct consequence of the decreased double bond character of the carbonyl group due to resonance delocalization.
Reactivity Profile: A Focus on the Michael Addition
The quintessential reaction of α,β-unsaturated ketones is the Michael addition, a conjugate nucleophilic addition to the β-carbon.[4] The electrophilicity of this position is a direct result of the electron-withdrawing nature of the conjugated carbonyl group.
Figure 2: Generalized mechanism of the Michael Addition.
The reactivity of our selected ketones in Michael additions is expected to vary significantly based on their electronic and steric properties.
-
1-Phenylbut-3-en-1-one: As a non-conjugated ketone, 1-phenylbut-3-en-1-one is not a Michael acceptor. Nucleophilic attack will preferentially occur at the electrophilic carbonyl carbon (a 1,2-addition). However, its terminal double bond can participate in other types of reactions, such as the Pauson-Khand reaction to form cyclopentenones.[5]
-
Chalcone and Benzalacetone: The extended conjugation in these molecules activates the β-carbon for Michael addition. The phenyl groups play a dual role: they contribute to the delocalization that activates the β-position, but they can also introduce steric hindrance that may modulate the rate of nucleophilic attack. The relative reactivity of chalcone versus benzalacetone will depend on the electronic effects of the second aryl group versus the methyl group.
-
Methyl Vinyl Ketone (MVK): MVK is a highly reactive Michael acceptor due to its lack of steric hindrance and the strong electron-withdrawing effect of the acetyl group. It readily undergoes conjugate addition with a wide range of nucleophiles.
Comparative Reactivity - A Qualitative Assessment:
Based on fundamental principles of organic chemistry, we can predict the following order of reactivity towards Michael acceptors:
Methyl Vinyl Ketone > Benzalacetone ≈ Chalcone >> 1-Phenylbut-3-en-1-one (not a Michael acceptor)
This predicted trend is based on a combination of steric and electronic factors. MVK is the most reactive due to its small size and unhindered β-carbon. Chalcone and benzalacetone are less reactive due to the increased steric bulk of the phenyl substituents. While the second phenyl group in chalcone provides more extensive conjugation, it also adds more steric hindrance compared to the methyl group in benzalacetone, leading to potentially similar overall reactivities depending on the nucleophile. 1-Phenylbut-3-en-1-one, lacking the α,β-unsaturation, will not undergo Michael addition.
Experimental Protocols
To provide a practical context for the concepts discussed, we present detailed, self-validating experimental protocols for the synthesis of a representative α,β-unsaturated ketone and a typical Michael addition reaction.
Protocol 1: Synthesis of Benzalacetone via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of benzaldehyde with acetone to yield benzalacetone. The causality behind the experimental choices is to favor the formation of the desired mono-condensation product and minimize the formation of the dibenzalacetone byproduct.
Materials:
-
Benzaldehyde
-
Acetone
-
Sodium hydroxide (10% aqueous solution)
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 10.6 g (0.1 mol) of benzaldehyde and 29 g (0.5 mol) of acetone. The large excess of acetone is crucial to minimize the self-condensation of acetone and the formation of dibenzalacetone.
-
Cooling: Cool the mixture in an ice bath to approximately 5 °C. This helps to control the exothermicity of the reaction and prevent side reactions.
-
Base Addition: Slowly add 20 mL of a 10% aqueous solution of sodium hydroxide dropwise from a dropping funnel over a period of 30 minutes while maintaining the temperature below 10 °C. The slow addition of the base is critical to control the reaction rate and prevent the formation of polymeric byproducts.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The formation of a yellow precipitate indicates the progress of the reaction.
-
Workup: Pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of diethyl ether. Shake the funnel vigorously and allow the layers to separate. The ether layer will contain the product.
-
Extraction: Separate the aqueous layer and extract it with two additional 25 mL portions of diethyl ether to ensure complete recovery of the product.
-
Washing: Combine the organic extracts and wash them with 50 mL of water, followed by 50 mL of brine. The water wash removes any remaining sodium hydroxide, and the brine wash helps to remove dissolved water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purification: The crude product can be purified by recrystallization from a mixture of ethanol and water or by vacuum distillation to yield pure benzalacetone as a pale yellow solid.
Figure 3: Workflow for the synthesis of Benzalacetone.
Protocol 2: Michael Addition of Thiophenol to Chalcone
This protocol details the conjugate addition of a thiol nucleophile to chalcone, a classic example of a Michael reaction. The choice of a weak base as a catalyst is to generate a sufficient concentration of the thiolate nucleophile without promoting side reactions.
Materials:
-
Chalcone
-
Thiophenol
-
Triethylamine (catalyst)
-
Dichloromethane (solvent)
-
Round-bottom flask
-
Stir bar
-
TLC plates
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.04 g (5 mmol) of chalcone in 20 mL of dichloromethane.
-
Addition of Reactants: To this solution, add 0.55 g (5 mmol) of thiophenol, followed by 0.1 mL of triethylamine. Triethylamine acts as a base to deprotonate a small amount of the thiophenol, generating the more nucleophilic thiolate anion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The disappearance of the chalcone spot and the appearance of a new, more polar product spot will indicate the completion of the reaction.
-
Workup: Once the reaction is complete (typically within 1-2 hours), dilute the reaction mixture with 30 mL of dichloromethane and transfer it to a separatory funnel.
-
Washing: Wash the organic layer with 20 mL of 1 M HCl to remove the triethylamine, followed by 20 mL of water and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure Michael adduct.
Applications in Drug Development
The α,β-unsaturated ketone moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[6] Their ability to act as Michael acceptors allows them to covalently bind to nucleophilic residues, such as cysteine in proteins, thereby modulating enzyme activity. This mechanism is implicated in the anti-inflammatory, anticancer, and antimicrobial properties of many chalcone derivatives.[7] The non-conjugated nature of 1-phenylbut-3-en-1-one makes it less likely to act as a covalent modifier through Michael addition, which could be advantageous in designing non-covalent inhibitors to avoid potential off-target effects.
Conclusion
This comparative guide has illuminated the structural, spectroscopic, and reactive distinctions between 1-phenylbut-3-en-1-one and a series of canonical α,β-unsaturated ketones. The presence or absence of conjugation between the carbonyl group and the carbon-carbon double bond is the primary determinant of their chemical behavior. While conjugated systems like chalcone, benzalacetone, and methyl vinyl ketone are potent Michael acceptors, the non-conjugated 1-phenylbut-3-en-1-one exhibits reactivity more characteristic of an isolated ketone and an alkene. These fundamental differences are crucial for researchers in organic synthesis and drug development to consider when selecting building blocks for the construction of complex molecules and the design of new therapeutic agents.
References
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PubChem. (n.d.). 1-Phenylbut-3-en-1-one. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
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PubChem. (n.d.). Chalcone. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
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PubChem. (n.d.). Methyl vinyl ketone. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
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Organic Syntheses. (n.d.). Benzalacetone. Retrieved February 4, 2026, from [Link]
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Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved February 4, 2026, from [Link]
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Wikipedia. (2023, December 1). Pauson–Khand reaction. In Wikipedia. Retrieved February 4, 2026, from [Link]
- Stothers, J. B., & Lauterbur, P. C. (1964). 13C NMR spectroscopy of α,β-unsaturated carbonyl compounds. Canadian Journal of Chemistry, 42(7), 1563-1576.
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Validation of a new synthetic method for 1-Phenylbut-3-en-1-one
Validation of a New Synthetic Method for 1-Phenylbut-3-en-1-one: A Comparative Technical Guide
Executive Summary & The Challenge
The Target: 1-Phenylbut-3-en-1-one (Allyl phenyl ketone)
Structure:
The Core Problem: The synthesis of
The Solution: This guide validates a Palladium-Catalyzed Cross-Coupling of Benzoyl Chloride with Potassium Allyltrifluoroborate . This method operates under neutral-to-mild conditions, effectively suppressing isomerization while eliminating the "over-addition" side reactions common with Grignard reagents.
The New Method: Mechanistic Insight
Methodology: Pd-Catalyzed Suzuki-Miyaura Type Coupling
Reagents: Benzoyl Chloride + Potassium Allyltrifluoroborate (
Why It Works (Causality)
Unlike Grignard reagents, organoboron species are non-nucleophilic toward the carbonyl group in the absence of a catalyst. The reaction proceeds via a catalytic cycle that creates the C-C bond on the metal center, releasing the ketone only upon reductive elimination. This bypasses the stable tetrahedral intermediate required by Weinreb chemistry and avoids the highly basic conditions that trigger proton abstraction at the
Mechanism Visualization
Figure 1: Catalytic cycle preventing direct nucleophilic attack and minimizing basic exposure.
Comparative Analysis: New vs. Traditional
The following table contrasts the new Pd-catalyzed method against the three industry standards: Grignard Addition, Weinreb Amide Synthesis, and Friedel-Crafts Acylation.
| Feature | New Method (Pd-Catalyzed) | Grignard (AllylMgBr) | Weinreb Amide | Friedel-Crafts |
| Primary Risk | Catalyst cost | Over-addition (Tertiary alcohol) | Step count (2 steps) | Isomerization / Polymerization |
| Isomerization | < 2% (Kinetic control) | High (Basic workup) | Low | Very High (Lewis Acid) |
| Yield | 88-92% | 55-65% | 75-80% (Overall) | < 40% |
| Atom Economy | High (KCl byproduct) | Moderate (Mg salts) | Low (Loss of amine) | Moderate |
| Scalability | Excellent (Mild heat) | Poor (Exothermic) | Good | Poor (Tar formation) |
Data Interpretation
-
Grignard Failure Mode: Allylmagnesium bromide is highly reactive. Even at -78°C, it attacks the newly formed ketone, producing significant amounts of 1,1-diphenylbut-3-en-1-ol (tertiary alcohol).
-
Friedel-Crafts Failure Mode: The use of
creates a harsh acidic environment. The -double bond protonates or migrates to the conjugated -position to form phenyl propenyl ketone, rendering the product useless for applications requiring the terminal alkene.
Validated Experimental Protocol
This protocol is designed to be self-validating : the color change and biphasic separation provide immediate visual feedback on reaction progress.
Step-by-Step Workflow
-
Catalyst Activation: In a flame-dried flask, dissolve
(2 mol%) in THF. -
Reagent Loading: Add Benzoyl Chloride (1.0 equiv) and Potassium Allyltrifluoroborate (1.1 equiv).
-
Base Addition: Add
(3.0 equiv) and water (10% v/v relative to THF). Note: The presence of water is critical for the solubility of the borate. -
Reaction: Stir at 60°C for 4 hours.
-
Checkpoint: Solution turns from orange (Pd pre-catalyst) to black/dark brown (active Pd species).
-
-
Workup: Dilute with diethyl ether, wash with water and brine. Dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc 95:5).
Experimental Workflow Diagram
Figure 2: Operational workflow for the Pd-catalyzed synthesis.
Conclusion & Recommendation
For the synthesis of 1-phenylbut-3-en-1-one , the Palladium-Catalyzed Cross-Coupling of Benzoyl Chloride with Potassium Allyltrifluoroborate is the superior methodology.
-
Select it when: You require high purity (>98%) of the terminal alkene isomer and need to avoid the formation of tertiary alcohols.
-
Avoid it when: Cost of Palladium is the sole prohibitive factor (in which case, the Weinreb route is the only viable backup, albeit longer).
This method represents a shift from "reagent-based" control (Grignard) to "catalyst-based" control, offering superior chemoselectivity for sensitive unsaturated ketones.
References
-
Palladium-Catalyzed Direct Cross-Coupling of Potassium Styryltrifluoroborates and Benzoyl Chlorides. ResearchGate. [Link]
-
Stereoselective Synthesis of β,γ-Unsaturated Ketones by Acid-Mediated Julia-Type Transformation. ResearchGate. [Link]
-
A Convenient Method for Preparing Aromatic α,β-Unsaturated Ketones (Context on Isomerization). Organic Chemistry Portal. [Link]
The Evolving Landscape of Phenylbutenone Analogs: A Comparative Pharmacological Analysis
In the dynamic field of drug discovery, the quest for novel pharmacophores with potent and selective biological activities is perpetual. The α,β-unsaturated ketone scaffold, exemplified by 1-Phenylbut-3-en-1-one, has emerged as a privileged structure, serving as a versatile template for the design of a myriad of therapeutic agents. This guide provides a comparative analysis of the pharmacological potential of 1-Phenylbut-3-en-1-one analogs, with a particular focus on the broader class of chalcones, offering insights into their anticancer, anti-inflammatory, and antimicrobial properties. Through a synthesis of experimental data and mechanistic understanding, we aim to equip researchers and drug development professionals with a comprehensive resource to navigate this promising chemical space.
The Allure of the Enone Moiety: A Gateway to Biological Activity
The core structure of 1-Phenylbut-3-en-1-one, and more broadly chalcones (1,3-diaryl-2-propen-1-one), features a reactive α,β-unsaturated carbonyl system. This electrophilic center is susceptible to Michael addition by nucleophilic residues in biological macromolecules, such as cysteine thiols in proteins. This covalent interaction often underpins the mechanism of action of these compounds, leading to the modulation of various cellular signaling pathways. The versatility of this scaffold lies in the facile modification of the aromatic rings (A and B rings in chalcones), allowing for the fine-tuning of electronic and steric properties to optimize potency, selectivity, and pharmacokinetic profiles.
Comparative Analysis of Pharmacological Activities
The pharmacological landscape of 1-Phenylbut-3-en-1-one analogs is vast and diverse. Here, we present a comparative overview of their potential in three key therapeutic areas, supported by experimental data from the literature.
Anticancer Potential: Targeting the Hallmarks of Cancer
Chalcone derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[1] Their mechanisms of action are often multi-faceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.
Comparative Cytotoxicity of Representative Analogs:
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pinostrobin butyrate | T47D (Breast) | 400 | Pinostrobin | 2930 |
| Compound 7j | MDA-MB-231 (Breast) | 3.1-6.8 | Erlotinib | 4.7-7.4 |
| Compound 7j | MCF-7 (Breast) | 3.1-6.8 | Erlotinib | 4.7-7.4 |
| Compound 2 | A549 (Lung) | <3.9 | Cisplatin | 26.00 |
| Compound 4 | A549 (Lung) | <3.9 | Cisplatin | 26.00 |
| Compound 10 | A549 (Lung) | <3.9 | Cisplatin | 26.00 |
| PBTDG | MCF-7 (Breast) | 1.48 | Sorafenib | 4.45 |
| Pyrazolinone chalcone 6b | Caco (Colon) | 23.34 | - | - |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. Data is compiled from multiple sources for comparative purposes.[2][3][4][5][6]
The data clearly indicates that synthetic modifications to the core chalcone structure can lead to a significant enhancement of anticancer activity, with some analogs exhibiting greater potency than established chemotherapeutic agents.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Analogs of 1-Phenylbut-3-en-1-one have emerged as potent anti-inflammatory agents by targeting key inflammatory mediators and signaling pathways.
Comparative Anti-inflammatory Activity of Representative Analogs:
| Compound/Analog | Assay | IC50 (µM) |
| 2',5'-dialkoxychalcone (Compound 11) | Nitric Oxide (NO) formation in N9 cells | 0.7 |
| Chalcone Derivative 42 | NO in LPS-induced RAW264.7 cells | 4.13 |
| Chalcone Derivative 41 | NO in LPS-induced RAW264.7 cells | 11.2 |
| (E)-1,3-Diphenyl-2-propen-1-one (F14) | IL-1β secretion (BMDM) | 0.74 |
| (E)-1,3-Diphenyl-2-propen-1-one (F14) | IL-1β secretion (THP-1) | 0.88 |
Note: Inhibition of inflammatory mediators like NO and IL-1β is a key indicator of anti-inflammatory potential. Data is compiled from multiple sources for comparative purposes.[7][8][9]
These findings highlight the potential of chalcone derivatives to modulate inflammatory responses, offering a promising avenue for the development of novel anti-inflammatory drugs.
Antimicrobial Efficacy: Combating Microbial Threats
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Certain 1-Phenylbut-3-en-1-one analogs have demonstrated promising activity against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Activity of Representative Analogs:
| Compound/Analog | Microorganism | MIC (µg/mL) |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid (1e) | S. epidermidis 756 | 56.2 |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid (1e) | E. coli ATCC 25922 | 28.1 |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid (1e) | C. albicans 128 | 14 |
| 1-alkyl-3-methylimidazolium derivatives | Various bacteria and fungi | Varies with chain length |
Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater antimicrobial activity. Data is compiled from multiple sources for comparative purposes.[5][10]
The antimicrobial activity of these compounds is often attributed to their ability to disrupt microbial membranes or interfere with essential enzymatic processes.
Mechanistic Insights: Unraveling the Signaling Pathways
The pharmacological effects of 1-Phenylbut-3-en-1-one analogs are intricately linked to their ability to modulate key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
The MAPK and Akt Signaling Cascades in Cancer
The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are central regulators of cell proliferation, survival, and differentiation.[6][11] Dysregulation of these pathways is a common feature of many cancers. Chalcones have been shown to inhibit these pathways at various nodes.[12]
Caption: Inhibition of MAPK and PI3K/Akt pathways by chalcone analogs.
The NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[13] Inhibition of the NF-κB pathway is a key mechanism by which chalcones exert their anti-inflammatory effects.[1]
Caption: General experimental workflow for the evaluation of 1-Phenylbut-3-en-1-one analogs.
Conclusion and Future Directions
The analogs of 1-Phenylbut-3-en-1-one, particularly within the broader class of chalcones, represent a rich and versatile source of pharmacologically active compounds. This comparative guide has highlighted their significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The ability to systematically modify their chemical structure provides a powerful tool for optimizing their biological activity and drug-like properties.
Future research should focus on several key areas. Firstly, a deeper exploration of the structure-activity relationships (SAR) is needed to guide the design of more potent and selective analogs. Secondly, comprehensive in vivo studies are required to validate the promising in vitro findings and to assess the pharmacokinetic and toxicological profiles of lead compounds. Finally, the elucidation of novel molecular targets and a more detailed understanding of the signaling pathways modulated by these compounds will be crucial for their successful translation into clinical candidates. The journey from a simple α,β-unsaturated ketone to a life-saving therapeutic is a challenging but exciting one, and the analogs of 1-Phenylbut-3-en-1-one are undoubtedly poised to make a significant impact on this journey.
References
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1/IC50 values of antitumor screening of target derivatives against the... - ResearchGate. (n.d.). Retrieved from [Link]
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In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC - NIH. (n.d.). Retrieved from [Link]
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Synthesis and anti-inflammatory effect of chalcones - PubMed. (n.d.). Retrieved from [Link]
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IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. - ResearchGate. (n.d.). Retrieved from [Link]
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2.7. Carrageenan-induced paw edema assay - Bio-protocol. (n.d.). Retrieved from [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (2009). Retrieved from [Link]
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Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC. (2024). Retrieved from [Link]
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Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. (n.d.). Retrieved from [Link]
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Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PubMed Central. (n.d.). Retrieved from [Link]
-
Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway | ACS Omega. (2022). Retrieved from [Link]
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(PDF) Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - ResearchGate. (2015). Retrieved from [Link]
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Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Publishing. (n.d.). Retrieved from [Link]
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Assaying Antioxidant and Antimicrobial Activities of 1-phenyl-3-naphthoic acid Derivatives. (2014). Retrieved from [Link]
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METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved from [Link]
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Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]
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Effect of chalcones on selected signaling pathways. Mechanism of... - ResearchGate. (n.d.). Retrieved from [Link]
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IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3).... - ResearchGate. (n.d.). Retrieved from [Link]
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ANTIMICROBIAL AND ANTIFUNGAL ACTIVITY STUDY OF POLY SUBSTITUTED BENZENE DERIVATIVES ASLI UYANIK1, ATİLLA ÖKTEMER1 and ELİF - DergiPark. (n.d.). Retrieved from [Link]
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Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling - MDPI. (n.d.). Retrieved from [Link]
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The Role of Natural Chalcones and Their Derivatives in Targeting Prostate Cancer. (n.d.). Retrieved from [Link]
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Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC - NIH. (n.d.). Retrieved from [Link]
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Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. (n.d.). Retrieved from [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.). Retrieved from [Link]
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A Review of Experimental Studies on Natural Chalcone-Based Therapeutic Targeting of Genes and Signaling Pathways in Type 2 Diabetes Complications - MDPI. (n.d.). Retrieved from [Link]
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Small Molecule NF-κB Pathway Inhibitors in Clinic - MDPI. (n.d.). Retrieved from [Link]
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Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium derivatives - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013). Retrieved from [Link]
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Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis - MDPI. (n.d.). Retrieved from [Link]
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Anti-inflammatory Activity of the Synthetic Chalcone Derivatives: Inhibition of Inducible Nitric Oxide Synthase-Catalyzed Nitric Oxide Production from Lipopolysaccharide-Treated RAW 264.7 Cells - ResearchGate. (n.d.). Retrieved from [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (2024). Retrieved from [Link]
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Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC. (n.d.). Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 1-Phenylbut-3-en-1-one: A Guide for Laboratory Professionals
For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical, non-negotiable aspect of this commitment. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-phenylbut-3-en-1-one, a compound belonging to the class of α,β-unsaturated ketones. Understanding the inherent reactivity of this class of compounds is paramount to ensuring the safety of laboratory personnel and minimizing environmental impact.
The Chemical Rationale: Understanding the Hazards of α,β-Unsaturated Ketones
1-Phenylbut-3-en-1-one, as an α,β-unsaturated ketone, possesses a conjugated system that renders it susceptible to Michael-type addition reactions. This reactivity is the foundation of its utility in organic synthesis but also the source of its potential hazards. Such compounds are often irritants and can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] The primary concern with α,β-unsaturated carbonyl compounds is their ability to interact with biological macromolecules, which can lead to a range of toxic effects.[3][4][5] Therefore, the disposal procedures outlined below are designed to mitigate these risks through proper handling, containment, and waste stream management.
Quantitative Data Summary
For quick reference, the following table summarizes key data points relevant to the safe handling and disposal of 1-phenylbut-3-en-1-one and related compounds.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O | [6] |
| Molecular Weight | 146.19 g/mol | [6] |
| Appearance | Not specified; likely a liquid or low-melting solid | |
| Boiling Point | Not specified | |
| Hazards | Irritant, Harmful if swallowed | [1][2] |
| RCRA Waste Code (Anticipated) | D001 (Ignitability), Potentially F-listed if used as a solvent | [7][8][9] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 1-Phenylbut-3-en-1-one waste.
Caption: Disposal workflow for 1-Phenylbut-3-en-1-one waste.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe handling and disposal of 1-phenylbut-3-en-1-one waste generated in a laboratory setting.
1. Immediate Containment and Personal Protective Equipment (PPE)
-
Rationale: The first step in safe disposal is to prevent exposure. Given the irritant nature of α,β-unsaturated ketones, appropriate PPE is mandatory.[1]
-
Procedure:
-
Always handle 1-phenylbut-3-en-1-one and its waste within a certified chemical fume hood.
-
Wear the following minimum PPE:
-
Nitrile gloves (double-gloving is recommended).
-
Chemical splash goggles.
-
A flame-resistant lab coat.
-
-
Ensure that an eyewash station and safety shower are readily accessible.
-
2. Waste Characterization and Segregation
-
Rationale: Proper characterization is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and is crucial for safe disposal.[10] Mixing incompatible waste streams can lead to dangerous chemical reactions.
-
Procedure:
-
Determine the nature of the waste:
-
Pure or Concentrated 1-Phenylbut-3-en-1-one: This should be collected in its own designated waste container.
-
Contaminated Solids: Items such as contaminated gloves, paper towels, and silica gel should be collected in a separate, clearly labeled solid waste container.
-
Dilute Aqueous Solutions: Due to its likely low water solubility, significant aqueous waste streams are not anticipated. However, any aqueous waste should be evaluated for its hazardous components before any consideration of drain disposal, which is generally prohibited for such compounds.[11]
-
-
Do not mix 1-phenylbut-3-en-1-one waste with other chemical waste streams unless you have confirmed their compatibility. In particular, avoid mixing with strong oxidizing or reducing agents.
-
3. Waste Container Selection and Labeling
-
Rationale: Proper containment and labeling are essential for regulatory compliance and to inform all personnel of the container's contents and associated hazards.[11][12][13]
-
Procedure:
-
Select a container that is in good condition, compatible with the chemical waste, and has a secure, leak-proof cap. A glass bottle is generally suitable for organic ketones.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
On the label, clearly write:
-
The full chemical name: "1-Phenylbut-3-en-1-one". Avoid using abbreviations or chemical formulas.
-
The date you first added waste to the container (the "accumulation start date").
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed").
-
-
4. Accumulation and Storage
-
Rationale: Designated and properly managed storage areas prevent accidental spills and exposures and ensure compliance with regulations regarding the quantity of waste that can be stored in a laboratory.[11]
-
Procedure:
-
Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
5. Arranging for Disposal
-
Rationale: Hazardous waste must be disposed of through a licensed and approved hazardous waste vendor. Your institution's Environmental Health and Safety (EHS) department will manage this process.
-
Procedure:
-
Once the waste container is full or you are no longer generating this waste stream, contact your institution's EHS department to schedule a waste pickup.
-
Complete any required waste pickup forms or online requests accurately and completely.
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods.
-
Experimental Protocol: A Common Scenario for Waste Generation
The following is a representative synthetic procedure that would generate 1-phenylbut-3-en-1-one waste, illustrating the points at which waste is generated and requires proper handling.
Synthesis of a Chalcone Derivative using 1-Phenylbut-3-en-1-one
-
Reaction Setup: In a round-bottom flask, 1-phenylbut-3-en-1-one is reacted with an aromatic aldehyde in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like ethanol.
-
Waste Generation: Spills during reagent transfer, contaminated weighing paper.
-
-
Reaction Workup: The reaction mixture is quenched with a dilute acid. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine.
-
Waste Generation: The aqueous layer from the workup will contain residual reactants and byproducts and must be collected as hazardous aqueous waste.
-
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Waste Generation: The silica gel from the column is contaminated with the product and byproducts and must be collected as hazardous solid waste. Contaminated fractions from the chromatography are collected as liquid organic waste.
-
-
Final Product Isolation: The purified product is concentrated under reduced pressure.
-
Waste Generation: Residual material in the flask after product removal should be rinsed with a small amount of solvent, and this rinsing should be collected as hazardous waste.
-
References
-
University of Pennsylvania. (2021). Standard Operating Procedure - Chemical Waste Disposal. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenylbut-3-en-1-one. Retrieved from [Link]
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PubChem. (n.d.). 1-Phenylbut-3-en-1-ol. Retrieved from [Link]
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Chemsrc. (2025). 1-Phenyl-3-buten-1-ol. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
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University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
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Jawaharlal Nehru Centre for Advanced Scientific Research. (n.d.). PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. Retrieved from [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Minnesota Pollution Control Agency. (n.d.). U List of Hazardous Wastes. Retrieved from [Link]
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Study.com. (n.d.). Alpha Beta Unsaturated Ketone: Formation & Reduction. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
